molecular formula C9H10O3 B1265540 (4-Methylphenoxy)acetic acid CAS No. 940-64-7

(4-Methylphenoxy)acetic acid

Cat. No.: B1265540
CAS No.: 940-64-7
M. Wt: 166.17 g/mol
InChI Key: SFTDDFBJWUWKMN-UHFFFAOYSA-N
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Description

(4-Methylphenoxy)acetic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38176. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methylphenoxy)acetic acid
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InChI

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SFTDDFBJWUWKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
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DSSTOX Substance ID

DTXSID70240193
Record name (4-Methylphenoxy)acetic acid
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Molecular Weight

166.17 g/mol
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CAS No.

940-64-7
Record name (4-Methylphenoxy)acetic acid
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Record name p-Methylphenoxyacetic acid
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Record name (4-Methylphenoxy)acetic acid
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Record name P-METHYLPHENOXYACETIC ACID
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Foundational & Exploratory

(4-Methylphenoxy)acetic acid synthesis pathway from p-cresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)acetic Acid from p-Cresol (B1678582)

Introduction

This compound, also known as p-methylphenoxyacetic acid or MCPA (2-methyl-4-chlorophenoxyacetic acid is a related compound, but the synthesis pathway is similar for the phenoxyacetic acid core), is a significant organic compound primarily utilized as a selective herbicide.[1] It is particularly effective against broadleaf weeds in cereal crops and grasslands. The synthesis of this compound from p-cresol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and agrochemical industries.

Synthesis Pathway and Mechanism

The synthesis of this compound from p-cresol and chloroacetic acid is achieved via the Williamson ether synthesis.[2][4] This reaction proceeds through a nucleophilic substitution (SN2) mechanism. The overall process can be broken down into three primary stages:

  • Formation of the Nucleophile: p-Cresol, a phenol, is a weak acid. In the presence of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydroxyl group is deprotonated to form a sodium or potassium p-methylphenoxide salt.[1][2] This phenoxide ion is a potent nucleophile.

  • Nucleophilic Attack (SN2 Reaction): The generated p-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the displacement of the chloride ion and the formation of the sodium salt of this compound.[1][3]

  • Acidification and Precipitation: The final step involves the acidification of the reaction mixture with a strong acid, typically hydrochloric acid (HCl).[1][2] This protonates the carboxylate group, leading to the precipitation of the final product, this compound, which has limited solubility in acidic aqueous solutions.[5]

Synthesis_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Acidification pCresol p-Cresol Phenoxide p-Methylphenoxide Ion (Nucleophile) pCresol->Phenoxide + Base ChloroaceticAcid Chloroacetic Acid ProductSalt Sodium (4-Methylphenoxy)acetate Base NaOH / KOH Phenoxide->ProductSalt + Chloroacetic Acid FinalProduct This compound ProductSalt->FinalProduct + Acid Acid HCl (acidification)

Experimental Protocols

The following protocols are derived from established laboratory procedures for the Williamson ether synthesis of this compound.[1][2]

Protocol 1: Synthesis using Sodium Hydroxide

Materials:

  • p-Cresol (4-methylphenol)

  • 30% (w/v) Sodium Hydroxide (NaOH) solution

  • Chloroacetic acid

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Reaction Setup: Accurately weigh approximately 1.0 g of p-cresol into a 25x100 mm test tube.[2]

  • Base Addition: Using a graduated pipette, add 5 mL of 30% aqueous NaOH solution.[2]

  • Reagent Addition: Add 1.5 g of chloroacetic acid to the test tube. Stir the mixture to dissolve the reagents. Gentle warming may be applied, and water can be added dropwise to aid dissolution.[2]

  • Heating: Clamp the test tube in a hot water bath and maintain the temperature at 90-100°C for 30 to 40 minutes.[2]

  • Quenching and Acidification: Cool the tube and dilute the mixture with about 10 mL of water. Carefully add 6M HCl dropwise until the solution is acidic (test with blue litmus (B1172312) paper).[2]

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.[2] Drain the aqueous layer.

  • Washing: Wash the ether layer with approximately 15 mL of water.[2]

  • Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the product into its water-soluble salt.[2] Drain the bicarbonate layer into a beaker.

  • Precipitation: Cautiously re-acidify the bicarbonate layer with 6M HCl. Extensive foaming will occur initially. Continue adding acid until foaming ceases and a solid precipitate forms.[2]

  • Purification: Filter the solid product using a Büchner funnel. Recrystallize the crude product from a minimal volume of hot water to obtain purified crystals.[2]

  • Drying and Analysis: Allow the purified crystals to dry completely. Determine the mass and melting point.[2]

Protocol 2: Synthesis using Potassium Hydroxide

Materials:

  • p-Cresol

  • Potassium Hydroxide (KOH) pellets

  • 50% (w/v) Chloroacetic acid solution

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Base Preparation: Dissolve 4 g of KOH in 8 mL of water in a 250 mL round-bottom flask.[1]

  • Cresol Addition: Add 2 g of p-cresol to the flask and swirl until a homogeneous solution is formed. Add boiling stones.[1]

  • Reaction Setup: Fit the flask with a reflux condenser and bring the solution to a gentle boil.[1]

  • Reagent Addition: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.[1]

  • Reflux: After the addition is complete, continue refluxing for an additional 10 minutes.[1]

  • Cooling and Acidification: Transfer the hot solution to a beaker and allow it to cool to room temperature. Acidify the solution with the dropwise addition of concentrated HCl, monitoring with pH paper.[1]

  • Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Filter the solid product via vacuum filtration.[1]

  • Recrystallization: Recrystallize the crude solid from a minimal amount of boiling water (not exceeding 50 mL).[1]

  • Final Steps: Filter the purified precipitate by vacuum filtration and allow the solid to air dry.[1]

Experimental_Workflow start Start mix_reagents Mix p-cresol, Base (NaOH/KOH), & Chloroacetic Acid in Water start->mix_reagents heat Heat Reaction Mixture (e.g., 90-100°C or Reflux) mix_reagents->heat cool_acidify Cool and Acidify with HCl heat->cool_acidify extract_ether Extract with Diethyl Ether cool_acidify->extract_ether Protocol 1 Path filter Filter Crude Solid (Vacuum Filtration) cool_acidify->filter Protocol 2 Path extract_bicarb Extract Ether Layer with Sodium Bicarbonate extract_ether->extract_bicarb acidify_precipitate Re-acidify Bicarbonate Layer to Precipitate Crude Product extract_bicarb->acidify_precipitate acidify_precipitate->filter recrystallize Recrystallize from Hot Water filter->recrystallize filter_dry Filter Purified Crystals and Air Dry recrystallize->filter_dry analyze Analyze Product (Mass, Melting Point) filter_dry->analyze end End analyze->end

Quantitative Data and Product Characterization

The following tables summarize the quantitative data from the described experimental protocols and the physical properties of the final product.

Table 1: Reactant and Reagent Quantities

ParameterProtocol 1 (NaOH)[2]Protocol 2 (KOH)[1]
p-Cresol ~1.0 g2.0 g
Base 5 mL of 30% NaOH4.0 g of KOH in 8 mL H₂O
Chloroacetic Acid 1.5 g6 mL of 50% solution (~3 g)
Acid (for work-up) 6M HClConcentrated HCl

Table 2: Reaction Conditions and Product Properties

ParameterValueReference
Reaction Temperature 90-100°C or gentle reflux[1][2]
Reaction Time 30-40 minutes (post-addition)[1][2]
Chemical Formula C₉H₁₀O₃[5][6]
Molar Mass 166.17 g/mol [6]
Appearance White to pale yellow crystalline powder[5][7]
Literature Melting Point 136-137°C[2]
Alternative Melting Point 140-142°C[7][8]
Solubility Low in water, soluble in organic solvents[5][7]

Safety Considerations

  • p-Cresol: Toxic and a skin irritant. Avoid contact.[2]

  • Sodium/Potassium Hydroxide: Corrosive and can cause severe chemical burns. Handle with care.[2]

  • Chloroacetic Acid: A skin irritant. Avoid contact.[2]

  • Diethyl Ether: Extremely flammable and vapors are harmful. Work in a well-ventilated fume hood with no open flames.[2]

  • Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

References

(p-Tolyloxy)acetic Acid: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Tolyloxy)acetic acid, a member of the phenoxyacetic acid class of compounds, holds potential for a range of biological activities. While direct and extensive research on this specific molecule is limited, this technical guide synthesizes the known biological effects of closely related phenoxyacetic acid derivatives to provide a comprehensive overview of its likely properties and mechanisms of action. This document outlines potential applications in agriculture as a plant growth regulator, and in medicine due to its possible antimicrobial and anti-inflammatory effects. Detailed experimental protocols for evaluating these activities are provided, alongside hypothetical signaling pathways to guide future research. All quantitative data for related compounds is summarized for comparative analysis.

Introduction

(p-Tolyloxy)acetic acid, also known as 4-methylphenoxyacetic acid, is an aromatic ether and a carboxylic acid derivative.[1] Its structural similarity to other biologically active phenoxyacetic acids, such as the well-known herbicide 2,4-Dichlorophenoxyacetic acid, suggests that it may exhibit a range of interesting biological properties. This guide explores the potential biological activities of (p-Tolyloxy)acetic acid based on the activities of its structural analogs, providing a foundation for future investigation into its specific effects.

Potential Biological Activities

Based on the known activities of related phenoxyacetic acid derivatives, (p-Tolyloxy)acetic acid is hypothesized to possess the following biological activities:

  • Plant Growth Regulation: Phenoxyacetic acids are well-established as synthetic auxins, a class of plant hormones that regulate various aspects of plant growth and development.[2] They can influence cell elongation, root formation, and fruit development.[2]

  • Antimicrobial Activity: Various carboxylic acid derivatives have demonstrated antimicrobial properties.[3] The structural features of (p-Tolyloxy)acetic acid suggest it may inhibit the growth of various microbial species.

  • Anti-inflammatory Activity: Several aryl-acetic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade.[4]

Quantitative Data for Related Phenoxyacetic Acid Derivatives

CompoundBiological ActivityAssayResult (IC50/MIC)Reference
2-(4-(4-bromobenzoyl)-2, 6-dimethylphenoxy) acetic acidAntioxidantDPPH radical scavenging18.94 + 0.24µg/ml[3]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidAntitubercularMicroplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv0.06 µg/ml[3]
4-chlorophenoxyacetic acidCytotoxicMTT assay against breast cancer cells0.194±0.09µg/ml[3]
Various Phenoxyacetic Acid DerivativesCOX-2 InhibitionIn vitro COX inhibition assay0.06–0.09 μM[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of (p-Tolyloxy)acetic acid.

Plant Growth Regulator Activity

Avena Coleoptile Curvature Test (for Auxin Activity)

This classic bioassay measures the auxin-like activity of a compound by observing the curvature of oat coleoptiles.

  • Germination of Oat Seeds: Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Coleoptile Preparation: Using a safe red light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the natural source of auxin.

  • Agar (B569324) Block Preparation: Prepare 2% agar blocks and cut them into smaller, uniform blocks (e.g., 2x2x1 mm).

  • Compound Application: Dissolve (p-Tolyloxy)acetic acid in a suitable solvent (e.g., ethanol) and prepare a series of dilutions. Apply a known volume of each dilution to the agar blocks and allow the solvent to evaporate.

  • Asymmetric Placement of Agar Blocks: Place a treated agar block asymmetrically on the cut surface of a decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5-2 hours.

  • Measurement of Curvature: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.

Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.[6]

  • Preparation of Stock Solution: Dissolve (p-Tolyloxy)acetic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to each well.

  • Serial Dilutions: Perform a two-fold serial dilution of the (p-Tolyloxy)acetic acid stock solution across the wells of the microtiter plate.

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) to each well.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[7]

  • Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer (p-Tolyloxy)acetic acid orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle only. A positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by (p-Tolyloxy)acetic acid have not been elucidated, the following diagrams illustrate hypothetical pathways based on the known mechanisms of related compounds.

plant_growth_regulation pTAA (p-Tolyloxy)acetic acid (Synthetic Auxin) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) pTAA->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Cell_Elongation Cell Elongation Auxin_Responsive_Genes->Cell_Elongation Root_Development Root Development Auxin_Responsive_Genes->Root_Development

Caption: Hypothetical signaling pathway for plant growth regulation by (p-Tolyloxy)acetic acid.

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX Cyclooxygenase (COX) Arachidonic_Acid->COX Substrate for Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediate pTAA (p-Tolyloxy)acetic acid pTAA->COX Inhibits

Caption: Hypothetical anti-inflammatory mechanism of (p-Tolyloxy)acetic acid via COX inhibition.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of (p-Tolyloxy)acetic acid Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Microbial_Culture Prepare Standardized Microbial Inoculum Inoculation Inoculate wells with Microbial Suspension Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Experimental workflow for determining the antimicrobial activity of (p-Tolyloxy)acetic acid.

Conclusion

(p-Tolyloxy)acetic acid represents a molecule of interest with potential applications in diverse biological fields. While direct experimental evidence is currently lacking, the well-documented activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols and hypothetical signaling pathways presented in this guide offer a robust framework for initiating research into the specific biological functions of (p-Tolyloxy)acetic acid. Future studies are warranted to elucidate its precise mechanisms of action and to explore its potential for development as a novel plant growth regulator, antimicrobial, or anti-inflammatory agent.

References

An In-depth Technical Guide on (4-Methylphenoxy)acetic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, serves as a foundational scaffold for a diverse array of biologically active molecules. Its structural simplicity and amenability to chemical modification have made it and its analogs a subject of intense research, leading to the development of critical agents in agriculture and medicine. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its structural analogs and derivatives. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities in fields ranging from crop science to therapeutics.

The core structure, characterized by a methyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond, has been extensively modified to explore and optimize its biological effects. These modifications have given rise to compounds with a wide spectrum of activities, including herbicidal, anti-inflammatory, antibacterial, and antifungal properties. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel compounds with enhanced potency and selectivity.

This guide will delve into the synthetic methodologies for creating these analogs, present quantitative biological data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, it will visualize complex biological pathways and experimental workflows to facilitate a deeper understanding of the science underpinning these versatile molecules.

Chemical Synthesis

The synthesis of this compound and its derivatives is typically achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid or its ester in the presence of a base.[1][2] Microwave-assisted synthesis has been shown to be a rapid and high-yield method for the preparation of aryloxyacetic acids.[3]

General Synthesis Protocol for this compound Analogs

This protocol outlines a general procedure for the synthesis of substituted phenoxyacetic acids:

  • Deprotonation of Phenol: A substituted phenol is dissolved in a suitable solvent (e.g., ethanol, water, or a mixture). An appropriate base (e.g., sodium hydroxide, potassium hydroxide) is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide salt.[1][3]

  • Nucleophilic Substitution: A solution of an α-haloacetic acid (e.g., chloroacetic acid) or its ester (e.g., ethyl chloroacetate) is added to the phenoxide solution. The reaction mixture is then heated under reflux for a specified period, typically ranging from 1 to 5 hours.[1][2] During this step, the phenoxide acts as a nucleophile, displacing the halide from the α-carbon of the acetic acid derivative to form the ether linkage.

  • Hydrolysis (if starting with an ester): If an ester of the α-haloacetic acid was used, a subsequent hydrolysis step is required to convert the ester to the carboxylic acid. This is typically achieved by adding a strong base (e.g., sodium hydroxide) and heating the mixture.

  • Acidification and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.[1] This protonates the carboxylate, causing the desired phenoxyacetic acid derivative to precipitate out of the solution as a solid.

  • Purification: The crude product is collected by filtration, washed with water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., ethanol, water) to yield the pure aryloxyacetic acid.[2]

Synthesis of this compound Esters and Amides

Esters and amides of this compound can be synthesized from the parent acid. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine.[2]

Biological Activities and Quantitative Data

Structural analogs and derivatives of this compound exhibit a wide range of biological activities. The nature and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain, profoundly influence their biological targets and potency.

Herbicidal Activity

This compound and its chlorinated analog, 2-methyl-4-chlorophenoxyacetic acid (MCPA), are well-known selective herbicides.[4] They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5] This mimicry leads to uncontrolled growth and ultimately death in susceptible broadleaf weeds, while monocotyledonous plants are generally less affected.[6] The herbicidal activity is influenced by the substitution pattern on the aromatic ring.[6]

While specific IC50 values for a broad range of this compound analogs in herbicidal assays are not extensively consolidated in publicly available literature, the structure-activity relationship is well-documented qualitatively. For instance, the introduction of chlorine atoms at positions 2 and 4 of the phenoxy ring generally enhances herbicidal potency.[6]

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The selective inhibition of COX-2 is a key target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[8]

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazoline-phenoxyacetic acid derivative 6aCOX-20.03365.4[8][9]
Pyrazoline-phenoxyacetic acid derivative 6cCOX-20.03196.9[8][9]
Phenoxyacetic acid derivative 5fCOX-20.0667.83[7]
Phenoxyacetic acid derivative 7bCOX-20.0874.13[7]
Celecoxib (Reference Drug)COX-20.08186.63[7]
Mefenamic Acid (Reference Drug)COX-1/COX-20.82 (COX-2)36.46[7]
Antimicrobial Activity

Phenoxyacetic acid derivatives have also demonstrated promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of antimicrobial agents.[10][11]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66[10]
Ciprofloxacin (Reference Drug)M. smegmatis6.67[10]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidM. tuberculosis H37RV0.06[10]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateC. utilis8[10]
Itraconazole (Reference Drug)C. utilis0.25[10]

Experimental Protocols

Auxin Activity Bioassay: The Avena Curvature Test

The Avena (oat) coleoptile curvature test is a classic bioassay for quantifying auxin activity.[12][13]

Principle: Auxin promotes cell elongation. When applied asymmetrically to a decapitated oat coleoptile, it causes differential growth, resulting in a curvature that is proportional to the auxin concentration.[13]

Procedure: [12][14]

  • Germination: Germinate Avena sativa (oat) seeds in the dark to obtain etiolated seedlings.

  • Coleoptile Preparation: When the coleoptiles are approximately 15-30 mm long, excise the apical 1 mm tip.

  • Second Decapitation: After about 3 hours, perform a second decapitation, removing a 4 mm section from the top.

  • Application of Test Compound: Prepare agar (B569324) blocks containing known concentrations of the this compound analog or derivative. Place an agar block asymmetrically on the cut surface of the decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 90-110 minutes.

  • Measurement: Measure the angle of curvature of the coleoptile. This can be done by projecting a shadow of the coleoptile and measuring the angle.

  • Standard Curve: A standard curve is generated using known concentrations of a standard auxin like IAA to determine the activity of the test compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). The turbidity is adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) growth controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Signaling Pathways and Workflows

Auxin Signaling Pathway

This compound and its herbicidal analogs act by hijacking the plant's natural auxin signaling pathway. The canonical pathway involves the perception of auxin by the TIR1/AFB family of receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

Auxin_Signaling_Pathway Auxin This compound Analog (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Recruits Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Altered Gene Expression (Uncontrolled Growth) Auxin_Responsive_Genes->Gene_Expression

Figure 1: Simplified Auxin Signaling Pathway.
High-Throughput Screening Workflow for Novel Analogs

The discovery of new bioactive this compound analogs can be accelerated using high-throughput screening (HTS) methodologies. This workflow outlines a typical process for identifying and characterizing new lead compounds.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Confirmation cluster_optimization Lead Optimization Compound_Library Library of (4-Methylphenoxy)acetic Acid Analogs Primary_Assay High-Throughput Primary Assay (e.g., Cell-based, Enzyme Inhibition) Compound_Library->Primary_Assay Hit_Identification Identification of 'Hits' Primary_Assay->Hit_Identification Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound(s) ADMET_Profiling->Lead_Compound

Figure 2: High-Throughput Screening Workflow.

Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. From their initial application as selective herbicides to their emerging potential as anti-inflammatory and antimicrobial agents, the structural analogs and derivatives of this core molecule continue to be a fertile ground for chemical and biological research. This technical guide has provided a consolidated resource for scientists and researchers, summarizing key synthetic methods, quantitative biological data, and detailed experimental protocols. The visualization of the auxin signaling pathway and a high-throughput screening workflow further serves to contextualize the scientific endeavors in this field. As our understanding of molecular targets and disease pathways deepens, the rational design of novel this compound derivatives holds significant promise for addressing ongoing challenges in agriculture and human health.

References

An In-depth Technical Guide to (4-Methylphenoxy)acetic acid (CAS 940-64-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of (4-Methylphenoxy)acetic acid (CAS 940-64-7). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Mandatory visualizations for key processes are included to facilitate understanding.

Chemical Identity and Structure

This compound, a synthetic auxin herbicide, is an aromatic compound featuring a phenoxy group substituted with a methyl group at the para-position, linked to an acetic acid moiety.

IdentifierValue
CAS Number 940-64-7
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
IUPAC Name 2-(4-methylphenoxy)acetic acid
Synonyms p-Methylphenoxyacetic acid, (p-Tolyloxy)acetic acid, 2-p-Tolyloxyacetic acid
InChI InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKey SFTDDFBJWUWKMN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)O

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and environmental fate. It is a white to off-white crystalline solid at room temperature. It exhibits limited solubility in water but is soluble in organic solvents.

PropertyValue
Melting Point 140-142 °C
Boiling Point 297.2 °C at 760 mmHg
Density 1.2 g/cm³
Flash Point 120.0 °C
LogP 1.45840
pKa 3.215 at 25°C

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-cresol (B1678582) with chloroacetic acid in the presence of a base.

Materials:

Procedure:

  • In a round-bottom flask, dissolve p-cresol and a molar equivalent of sodium hydroxide in water.

  • Slowly add a molar equivalent of chloroacetic acid to the solution.

  • Heat the reaction mixture on a water bath for approximately one hour.

  • After cooling, acidify the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the ethereal extract with water.

  • Extract the aryloxyacetic acid from the ether phase by shaking with a 5% sodium carbonate solution.

  • Acidify the sodium carbonate extract with dilute hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration and recrystallize from ethanol to obtain the purified product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment:

A general HPLC method for the analysis of phenoxyacetic acid herbicides can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 222 nm.

  • Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area in the standard.

Biological Activity and Signaling Pathway

This compound is known for its herbicidal activity, which stems from its ability to act as a synthetic auxin. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins like this compound disrupt these processes, leading to uncontrolled growth and ultimately, plant death.

The primary mechanism of action involves the auxin signaling pathway. In this pathway, auxin binds to receptor proteins, such as TIR1 (Transport Inhibitor Response 1), which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The overexpression of these genes leads to the observed herbicidal effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus MPA This compound (Synthetic Auxin) TIR1 TIR1/AFB Receptor MPA->TIR1 Binds SCF SCF Complex TIR1->SCF Activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation DNA Auxin Response Element (ARE) ARF->DNA Binds Gene_Expression Uncontrolled Gene Expression (Herbicidal Effect) DNA->Gene_Expression Leads to Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants p-Cresol + Chloroacetic Acid Reaction Reaction with NaOH Reactants->Reaction Acidification Acidification with HCl Reaction->Acidification Extraction Solvent Extraction Acidification->Extraction Recrystallization Recrystallization from Ethanol Extraction->Recrystallization Purity Purity Analysis (HPLC) Recrystallization->Purity Structure Structural Confirmation (FTIR, NMR) Recrystallization->Structure Final Pure this compound Purity->Final Structure->Final

(4-Methylphenoxy)acetic Acid: A Scaffolding for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Methylphenoxy)acetic acid , a compound also widely known by its herbicidal designation MCPA, presents a compelling case study in chemical versatility. While its primary application has historically been in agriculture, a growing body of scientific evidence reveals its potential as a foundational scaffold for the development of novel therapeutic agents. This technical guide explores the emerging pharmaceutical applications of this compound, delving into its derivatives, mechanisms of action, and the experimental methodologies underpinning this research.

From Herbicide to Therapeutic Hopeful: A Paradigm Shift

This compound is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[1] Its toxicological profile in mammals has been studied, and it is known to be rapidly absorbed and eliminated.[2] However, the inherent chemical structure of this compound, featuring a phenoxyacetic acid moiety, offers a versatile template for chemical modification, enabling the synthesis of derivatives with a wide range of biological activities. It is in these derivatives that the true pharmaceutical potential of the this compound core lies.

Therapeutic Avenues of this compound Derivatives

Research into the derivatives of this compound has unveiled promising activity across several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Anti-Inflammatory Applications: Targeting COX-2

A significant area of investigation for phenoxyacetic acid derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates Phenoxyacetic_Acid_Derivatives This compound Derivatives Phenoxyacetic_Acid_Derivatives->COX2 inhibits

Caption: The role of COX-2 in the inflammatory cascade and the inhibitory action of this compound derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
5d>100.08 ± 0.01>125
5e>100.07 ± 0.01>142
5f>100.06 ± 0.01>166
7b>100.06 ± 0.01>166
Mefenamic Acid (V)29.9 ± 0.094.07 ± 0.127.35
Celecoxib (IX)14.93 ± 0.120.05 ± 0.01298.6
Data synthesized from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[3]

A widely used method for determining the COX inhibitory activity of compounds is the colorimetric COX inhibitor screening assay.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human COX-2.

Materials:

  • Cayman® colorimetric COX inhibitor screening assay kit

  • Test compounds (phenoxyacetic acid derivatives)

  • Reference compounds (Mefenamic acid, Celecoxib)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds and reference compounds.

  • Add the diluted compounds to the wells of a microplate.

  • Add the COX-1 or COX-2 enzyme to the respective wells.

  • Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction to proceed.

  • Add a colorimetric substrate that reacts with the product of the COX reaction (prostaglandin G2) to produce a colored product.

  • Measure the absorbance of the wells using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Anticancer Potential: Inducing Apoptosis

Derivatives of phenoxyacetic acid have also demonstrated cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Anticancer_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay on HepG2 cells) Synthesis->In_Vitro_Screening Apoptosis_Assay Apoptosis Induction Assay (e.g., Annexin V-FITC) In_Vitro_Screening->Apoptosis_Assay Mechanism_Study Mechanism of Action Study (e.g., PARP-1 Inhibition) Apoptosis_Assay->Mechanism_Study In_Vivo_Model In Vivo Evaluation (e.g., SEC-bearing mouse model) Mechanism_Study->In_Vivo_Model Promising Candidates Efficacy_Analysis Efficacy Analysis (Tumor volume, weight, histopathology) In_Vivo_Model->Efficacy_Analysis Lead_Compound Identification of Lead Compound Efficacy_Analysis->Lead_Compound

Caption: A typical workflow for the evaluation of the anticancer potential of this compound derivatives.

CompoundCell LineIC50 (µM)
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acidColorectal Cancer (CRC)4.8 ± 0.35
4-Cl-phenoxyacetic acidBreast Cancer0.194 ± 0.09 (µg/ml)
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideMelanoma (G-361)104.86
1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazideProstate Cancer (LNCaP)145.39
Data compiled from a review on the biological profile of phenoxyacetic acid derivatives.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability for each treatment group relative to the control group.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Derivatives of this compound have also been synthesized and evaluated for their antibacterial and antifungal activities.[4][6] These compounds present a potential new class of antimicrobial agents.

CompoundMicroorganismZone of Inhibition (mm)Standard (Zone of Inhibition, mm)
2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acidStaphylococcus aureus19Ampicillin (23)
Ethyl 2-[4-{bis(1H-indol-3-yl) methyl}-2-methoxyphenoxy] acetateStaphylococcus aureus20Tetracycline (22)
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acidE. coli22Ampicillin (25)
(S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H-indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acidC. albicans24Griseofulvin (20)
Data from a review on the synthesis and biological profile of phenoxyacetic acid derivatives.[4]

The agar (B569324) disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Objective: To qualitatively assess the antibacterial activity of this compound derivatives.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, E. coli)

  • Nutrient agar plates

  • Sterile paper discs

  • Test compounds dissolved in a suitable solvent

  • Standard antibiotic discs (e.g., Ampicillin)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate to create a lawn of bacteria.

  • Impregnate sterile paper discs with known concentrations of the test compounds.

  • Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the agar plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • A larger zone of inhibition indicates greater antibacterial activity.

Future Directions and Conclusion

The journey of this compound from a common herbicide to a promising scaffold in pharmaceutical research underscores the immense potential that lies within existing chemical entities. While the parent compound itself has limited direct therapeutic applications, its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in their therapeutic effects.

  • In vivo efficacy and safety profiling: To translate the promising in vitro results into preclinical and eventually clinical development.

References

An In-depth Technical Guide to the Auxin-like Properties of (4-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylphenoxy)acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a prominent member of the phenoxyacetic acid class of synthetic auxins.[1][2] It is widely utilized as a selective herbicide for the control of broadleaf weeds in cereal crops and pastures.[1][3] Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal overdose of auxin signaling that disrupts normal plant growth and development.[2][4] This guide provides a detailed examination of the molecular mechanisms underpinning MCPA's auxin-like properties, presents quantitative data on its biological activity, outlines detailed experimental protocols for its characterization, and visualizes its mode of action and analytical workflows.

Mechanism of Action: Hijacking the Nuclear Auxin Signaling Pathway

The primary mode of action for MCPA, like natural auxins, is the targeted degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[2] This process is mediated by the nuclear auxin signaling pathway, the core components of which are the TIR1/AFB F-box proteins, the Aux/IAA repressors, and the Auxin Response Factor (ARF) transcription factors.

At basal auxin levels, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. MCPA acts as a "molecular glue," binding directly to the auxin receptor pocket of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[5][6] This binding stabilizes the interaction between the TIR1/AFB protein—a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex—and the degron motif of an Aux/IAA repressor.[5] This induced proximity leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[6] The subsequent removal of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a wide array of early auxin-responsive genes, such as members of the GRETCHEN HAGEN 3 (GH3) and SAUR gene families.[2] The sustained and unregulated activation of these genes by a persistent synthetic auxin like MCPA leads to uncontrolled cell division and elongation, ultimately causing tissue damage, epinasty, and plant death.[2][4]

MCPA_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_AuxIAA MCPA MCPA (Synthetic Auxin) TIR1_AFB SCF-TIR1/AFB (E3 Ubiquitin Ligase) MCPA->TIR1_AFB Binds & Stabilizes Interaction Aux_IAA Aux/IAA (Repressor) TIR1_AFB->Aux_IAA Targets for Ubiquitination Aux_IAA_ub Ub-Aux/IAA TIR1_AFB:e->Aux_IAA_ub:w Ubiquitinates ARF ARF (Transcription Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Gene_Expression Uncontrolled Gene Expression & Growth AuxRE->Gene_Expression Activates Proteasome 26S Proteasome Ub Ubiquitin Aux_IAA_ub->Proteasome Degraded

Figure 1: MCPA's Mechanism via the Nuclear Auxin Signaling Pathway.

Quantitative Data Presentation

The auxin-like activity of MCPA is typically quantified through bioassays that measure its effect on plant growth, such as root or shoot elongation inhibition. The potency is often expressed as the IC50 (inhibitory concentration causing 50% response) or GR50 (dose causing 50% growth reduction).

Table 1: Physicochemical Properties of this compound (MCPA)

Property Value Reference
CAS Number 94-74-6 [2]
Molecular Formula C₉H₉ClO₃ [2]
Molar Mass 200.62 g·mol⁻¹ [2]
Appearance White to light brown solid [2]
Melting Point 114 to 118 °C [2]

| Solubility in water | 825 mg/L (at 23 °C) |[2] |

Table 2: Biological Activity of MCPA in Growth Inhibition Bioassays

Plant Species Assay Type Endpoint Value (mg a.i. / L) Reference
Broad-leaved plants (general) Root Growth Inhibition IC50 0.07 - 12 [1]
Broad-leaved plants (general) Shoot Growth Inhibition IC50 0.15 - 73 [1]
Lepidium sativum Root Growth Inhibition IC50 1.88- to 60-fold lower than for shoots [1]
Amaranthus powellii (Resistant) Whole Plant Biomass GR50 4.4-fold higher than susceptible population [7]

| Amaranthus powellii (Susceptible) | Whole Plant Biomass | GR50 | - |[7] |

Experimental Protocols

Characterizing the auxin-like properties of a compound like MCPA involves a suite of bioassays and molecular analyses. Below are detailed protocols for two key experiments.

Protocol: Root Growth Inhibition Bioassay in Arabidopsis thaliana

This protocol is designed to quantify the dose-dependent inhibitory effect of MCPA on primary root growth, a classic auxin response.[9][10]

  • Materials:

    • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

    • Square Petri dishes (100x100 mm).

    • Growth medium: 1/2 Murashige and Skoog (MS) medium, 1% (w/v) sucrose, 0.8% (w/v) agar (B569324), pH adjusted to 5.7.

    • MCPA stock solution (e.g., 10 mM in DMSO).

    • Sterile water and ethanol (B145695).

    • Growth chamber (21°C, 16h light/8h dark cycle).

    • High-resolution scanner and image analysis software (e.g., ImageJ).

  • Methodology:

    • Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

    • Plating: Resuspend sterile seeds in 0.1% sterile agar and sow them in a line on the surface of MS agar plates.

    • Stratification & Germination: Store plates at 4°C in the dark for 2-3 days to synchronize germination. Transfer plates to a growth chamber and place them vertically to allow roots to grow along the agar surface.

    • Treatment Transfer: After 4 days of growth, select seedlings with comparable primary root lengths. Using sterile forceps, carefully transfer seedlings to new MS plates containing a range of MCPA concentrations (e.g., 0, 1, 5, 10, 25, 50 nM).[10] A DMSO-only plate should be used as a vehicle control. Mark the position of the root tip at the time of transfer.

    • Incubation: Return the plates to the growth chamber in a vertical orientation for an additional 3-4 days.

    • Data Acquisition: Scan the plates at high resolution (e.g., 600 dpi).

    • Analysis: Using image analysis software, measure the length of new root growth from the transfer mark to the new root tip for at least 15-20 seedlings per concentration. Calculate the percentage of root growth inhibition relative to the vehicle control.

    • Dose-Response Curve: Plot the percentage of inhibition against the log of the MCPA concentration. Fit a four-parameter log-logistic regression model to the data to determine the IC50 or GR50 value.[11][12]

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol measures the change in transcript abundance of an early auxin-responsive gene (e.g., GH3.3) following MCPA treatment.[13]

  • Materials:

    • Liquid-grown Arabidopsis thaliana seedlings (7-10 days old).

    • Liquid 1/2 MS medium with 1% sucrose.

    • MCPA stock solution.

    • Liquid nitrogen.

    • RNA extraction kit (e.g., RNeasy Plant Mini Kit).

    • DNase I.

    • cDNA synthesis kit (e.g., SuperScript III).

    • qPCR master mix (e.g., SYBR Green-based).

    • qRT-PCR instrument.

    • Primers for a target gene (e.g., GH3.3) and a reference/housekeeping gene (e.g., Actin or UBQ10).[14]

  • Methodology:

    • Plant Growth and Treatment: Grow sterile seedlings in flasks with liquid MS medium on a shaker. After 7-10 days, add MCPA to a final concentration (e.g., 1 µM) or a vehicle control (DMSO).

    • Time Course & Harvesting: Harvest whole seedlings at various time points after treatment (e.g., 0, 30, 60, 120 minutes). Blot dry, flash-freeze in liquid nitrogen, and store at -80°C.

    • RNA Extraction and DNase Treatment: Extract total RNA from ~50-100 mg of ground tissue using a commercial kit, following the manufacturer's instructions. Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination. Verify RNA integrity and concentration using a spectrophotometer or bioanalyzer.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

    • qRT-PCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-500 nM each), and diluted cDNA template.

    • Thermal Cycling: Run the reactions on a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.

    • Data Analysis: Determine the quantification cycle (Cq) values for the target and reference genes in all samples. Calculate the relative expression levels using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the time-zero control.[14]

Mandatory Visualizations

Experimental_Workflow A Plant Culture (e.g., Arabidopsis seedlings) B MCPA Treatment (Dose-Response Series) A->B C1 Phenotypic Bioassay (e.g., Root Growth Inhibition) B->C1 C2 Molecular Analysis (e.g., Gene Expression) B->C2 D1 Image Acquisition & Measurement C1->D1 D2 RNA Extraction & cDNA Synthesis C2->D2 E1 Statistical Analysis (IC50 / GR50 Calculation) D1->E1 E2 qRT-PCR Analysis D2->E2 F Data Interpretation & Conclusion E1->F E2->F

Figure 2: Workflow for Assessing Auxin-like Properties of MCPA.

Figure 3: Core Structural Features for Auxin Activity.

References

Solubility Profile of (4-Methylphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (4-Methylphenoxy)acetic acid, a compound of interest in various chemical and pharmaceutical research areas. This document outlines its solubility in different solvents, details established experimental protocols for solubility determination, and presents a visual workflow for these methodologies.

Core Topic: Solubility of this compound

This compound, also known as p-Methylphenoxyacetic acid, is an organic compound characterized as a white to off-white solid at room temperature. Its molecular structure, featuring both a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, results in varied solubility across different types of solvents. Generally, it exhibits good solubility in organic solvents and limited solubility in water[1].

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in common organic solvents such as methanol, ethanol (B145695), acetone, and dichloromethane[1][2]. One source explicitly states it is "soluble in Methanol"[3][4].

For comparative purposes, the table below includes solubility data for the structurally similar and widely studied herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This data can serve as a useful proxy for estimating the solubility behavior of this compound, though experimental verification is recommended.

SolventSoluteTemperature (°C)Solubility
Organic Solvents
MethanolThis compoundNot SpecifiedSoluble[3][4]
EthanolThis compoundNot SpecifiedSoluble[2]
AcetoneThis compoundNot SpecifiedSoluble[2]
DichloromethaneThis compoundNot SpecifiedSoluble[2]
EthanolMCPANot Specified153 g / 100 mL[5]
EtherMCPANot Specified77 g / 100 mL[5]
TolueneMCPANot Specified6.2 g / 100 mL[5]
XyleneMCPANot Specified4.9 g / 100 mL[5]
Aqueous Solvents
WaterThis compoundNot SpecifiedLow solubility[2]
WaterMCPA (Sodium Salt)Not Specified270 g/L[5]

Note: The data for MCPA is provided as a reference for a structurally related compound and may not be fully representative of this compound's solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies commonly employed for solid compounds like this compound.

Shake-Flask Method with Gravimetric Analysis

This is a classical and highly reliable method for determining equilibrium solubility[6][7].

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

  • This compound

  • Selected solvent(s)

  • Conical flasks or vials with secure caps

  • Orbital shaker or magnetic stirrer

  • Thermostatically controlled water bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pipettes

  • Pre-weighed evaporating dishes or beakers

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. It is highly recommended to filter the supernatant using a syringe filter compatible with the solvent.

  • Transfer the clear, saturated filtrate to a pre-weighed evaporating dish.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing process until a constant weight is achieved.

  • The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound.

  • The solubility can then be expressed in terms of g/L, mg/mL, or other appropriate units.

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. This compound, with its aromatic ring, is a good candidate for this technique. A maximum absorption wavelength for this compound in ethanol has been noted at 222 nm[3].

Principle: A calibration curve of absorbance versus concentration is first established using solutions of known concentrations. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

  • This compound

  • UV-transparent solvent (e.g., ethanol, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Apparatus for preparing a saturated solution (as in the shake-flask method)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known high concentration in the chosen UV-transparent solvent.

    • Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol is approximately 222 nm[3].

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of the Saturated Solution:

    • Prepare a saturated solution of this compound using the shake-flask method as described previously.

  • Measurement and Concentration Determination:

    • After equilibration, filter the saturated solution.

    • It will likely be necessary to dilute the saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess solute to a known volume of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at a constant temperature (24-48h) seal_flask->agitate settle Allow undissolved solid to settle agitate->settle filter Filter the supernatant to obtain a clear saturated solution settle->filter gravimetric Gravimetric Analysis: Evaporate solvent and weigh the residue filter->gravimetric Method A spectroscopic Spectroscopic Analysis: Dilute and measure absorbance filter->spectroscopic Method B calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end_node End calculate->end_node

General workflow for solubility determination.

References

(4-Methylphenoxy)acetic Acid as an Integrin Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential of (4-Methylphenoxy)acetic acid as an integrin antagonist based on its chemical structure and by analogy to known integrin antagonists. As of the latest literature review, there is no direct experimental evidence or published data specifically validating this compound as an integrin antagonist. This guide is intended to serve as a theoretical framework and a practical resource for researchers who may wish to investigate this or structurally similar compounds for such activity.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell-matrix and cell-cell adhesion.[1] Comprising α and β subunits, these receptors mediate bidirectional signaling, influencing a myriad of cellular processes including proliferation, survival, differentiation, and migration.[2] The dysregulation of integrin function is implicated in a range of pathologies, from inflammatory diseases and fibrosis to cancer metastasis, making them a compelling class of therapeutic targets.[3]

Small molecule integrin antagonists have emerged as a promising therapeutic modality, offering the potential for high specificity and oral bioavailability.[4] These agents typically function by competitively inhibiting the binding of natural ligands, such as extracellular matrix (ECM) proteins, to the integrin's extracellular domain, thereby modulating downstream signaling cascades.[2]

This technical guide provides a comprehensive overview of the theoretical potential of this compound as an integrin antagonist. We will delve into its potential mechanism of action, the signaling pathways it might modulate, and detailed experimental protocols for its characterization. While direct data for this specific compound is lacking, this document aims to provide a robust framework for its investigation.

This compound: Chemical Profile

This compound is a synthetic compound belonging to the phenoxyacetic acid class of molecules. Its structure consists of a p-cresol (B1678582) moiety linked to an acetic acid via an ether bond. The presence of both an aromatic ring and a carboxylic acid group provides a scaffold with the potential for various non-covalent interactions within a protein binding pocket, a common feature of many small molecule receptor antagonists.

Potential Mechanism of Integrin Antagonism

The primary mechanism for small molecule integrin antagonists is the competitive inhibition of ligand binding.[2] The Arg-Gly-Asp (RGD) motif, present in many ECM proteins like fibronectin and vitronectin, is a canonical recognition sequence for many integrins. Antagonists often mimic this motif or bind to allosteric sites to prevent ligand engagement.

For this compound, it is hypothesized that the carboxylic acid group could mimic the aspartic acid residue of the RGD sequence, chelating the divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin headpiece. The phenoxy group would then occupy an adjacent hydrophobic pocket, stabilizing the interaction.

cluster_integrin Integrin Receptor Integrin Integrin α/β Ligand Binding Site Blocked Binding Blocked Integrin:head->Blocked Adhesion Cell Adhesion & Signaling Integrin:head->Adhesion ECM ECM Ligand (e.g., Fibronectin) ECM->Integrin:head Binds Antagonist This compound (Potential Antagonist) Antagonist->Integrin:head Competitively Binds Integrin Integrin Receptor FAK FAK Integrin->FAK Activates Antagonist This compound Src Src FAK->Src Recruits & Activates Migration Cell Migration & Invasion FAK->Migration PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival MAPK MAPK Ras->MAPK MAPK->Survival A Step 1: Integrin Binding Assay (ELISA-based) B Step 2: Cell Adhesion Assay A->B Confirm functional block C Step 3: Cell Migration Assay (Transwell) B->C Assess motility inhibition D Step 4: Downstream Signaling Analysis (Western Blot for p-FAK) C->D Verify mechanism

References

Methodological & Application

Synthesis of (4-Methylphenoxy)acetic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (4-Methylphenoxy)acetic acid, a compound of interest in medicinal chemistry and herbicide development. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound.

Introduction

This compound and its derivatives are notable for their biological activities. For instance, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known herbicides that function as synthetic auxins, promoting uncontrolled growth in plants.[2] The synthesis described herein utilizes the reaction of p-cresol (B1678582) with chloroacetic acid under basic conditions, a classic example of the SN2 reaction mechanism where a phenoxide ion acts as a nucleophile.[2][4][5]

Reaction Scheme

The overall reaction is as follows:

p-Cresol + Chloroacetic Acid → this compound

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[1][2][5]

Materials and Reagents:

Reagent/MaterialQuantity
p-Cresol (4-methylphenol)2.0 g
Chloroacetic acid3.0 g (in 6 mL 50% aq. soln)
Potassium hydroxide (B78521) (KOH)4.0 g
Deionized water~30 mL
Concentrated hydrochloric acid (HCl)As needed
Diethyl ether15 mL
Saturated sodium bicarbonate solution10 mL

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (125 mL)

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

  • pH paper

  • Melting point apparatus

Procedure:

  • Preparation of the Phenoxide:

    • In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8 mL of deionized water.[2]

    • To this solution, add 2.0 g of p-cresol and swirl the mixture until a homogeneous solution is obtained.[2]

    • Add a few boiling chips to the flask.[2]

  • Reaction:

    • Set up the flask for reflux and bring the mixture to a gentle boil.[2][5]

    • Slowly add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of about 10 minutes.[2][5]

    • After the addition is complete, continue to reflux the mixture for an additional 10 minutes.[2][5]

  • Workup and Isolation:

    • While still hot, transfer the reaction mixture to a beaker and allow it to cool to room temperature.[2][5]

    • Acidify the solution by adding concentrated HCl dropwise until the solution is acidic, as indicated by pH paper.[1][2]

    • Cool the mixture in an ice bath to facilitate the precipitation of the crude product.[2]

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1][2]

  • Purification:

    • Recrystallize the crude product from a minimal amount of boiling water.[1][2]

    • Allow the purified crystals to dry completely.

  • Characterization:

    • Determine the mass of the dried, purified product and calculate the percent yield.

    • Measure the melting point of the purified this compound. The literature melting point is in the range of 136-142 °C.[1][6][7][8][9]

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₉H₁₀O₃[7][10]
Molecular Weight166.17 g/mol [7][10]
Melting Point136-142 °C[1][6][7][8][9]
AppearanceWhite to pale yellow crystalline powder[6]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Dissolve KOH Add p-Cresol reaction Reflux with Chloroacetic Acid prep_reagents->reaction Heat acidify Acidify with HCl reaction->acidify Cool cool Cool in Ice Bath acidify->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize filter->recrystallize characterize Characterize (Yield, MP) recrystallize->characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • p-Cresol is toxic and a skin irritant.[1]

  • Sodium hydroxide and potassium hydroxide are corrosive and can cause severe chemical burns.[1]

  • Chloroacetic acid is a skin irritant.[1]

  • Concentrated hydrochloric acid is corrosive.

  • Diethyl ether is extremely flammable; ensure there are no open flames in the laboratory.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

References

Application Notes and Protocols for the Quantification of (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methylphenoxy)acetic acid, commonly known as MCPA, is a widely used systemic phenoxy herbicide. Its extensive application in agriculture for the control of broadleaf weeds necessitates robust and sensitive analytical methods for its quantification in various matrices, including environmental samples (water, soil), agricultural products, and biological fluids. This document provides detailed application notes and protocols for the determination of MCPA using various analytical techniques, tailored for researchers, scientists, and professionals in drug development and environmental monitoring.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a reliable and cost-effective technique for the quantification of MCPA, particularly in formulated products and environmental samples with relatively high concentrations.

1.1. Experimental Protocol

1.1.1. Sample Preparation (Water Samples)

A common sample preparation technique for water samples is Solid-Phase Extraction (SPE).[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (200 mg) by passing 6 mL of methanol (B129727), followed by 6 mL of 0.01 M phosphate (B84403) buffer/methanol (80:20 v/v) at pH 2.[1] Ensure the cartridge does not dry out.

  • Sample Loading: Pass the water sample (e.g., 1 L, filtered) through the conditioned cartridge at a flow rate of 6-8 mL/min.[1]

  • Washing: Wash the cartridge with 6 mL of the phosphate buffer/methanol solution to remove interferences.[1]

  • Elution: Elute the retained MCPA with 1 mL of methanol (in two 0.5 mL portions).[1]

  • Analysis: The eluate is now ready for HPLC-UV analysis.

1.1.2. Chromatographic Conditions

  • Column: Newcrom R1 or a similar reverse-phase column (e.g., Kromasil-C18, 250 x 4.6mm, 5µm).[2][3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatible applications.[2][4] For example, a gradient elution using an orthophosphoric acid buffer and acetonitrile can be employed.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 20 µL.

1.2. Data Presentation

ParameterValueReference
Linearity Range25% to 150% of the reference concentration[3]
Accuracy (Recovery)95.83% to 101.5%[5]
Precision (RSD)< 5%[5]
Limit of Detection (LOD)0.3 µg/kg (coupled with MSPE)[5]

1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sp1 Condition C18 SPE Cartridge (Methanol, Buffer) sp2 Load Water Sample sp1->sp2 sp3 Wash Cartridge (Buffer) sp2->sp3 sp4 Elute MCPA (Methanol) sp3->sp4 hplc Inject Eluate into HPLC sp4->hplc Analysis uv UV Detection (210 nm) hplc->uv data Data Acquisition & Quantification uv->data

Caption: HPLC-UV workflow for MCPA analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of MCPA at trace levels in complex matrices.

2.1. Experimental Protocol

2.1.1. Sample Preparation (General)

  • Extraction: For solid samples (e.g., soil, food), a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be employed.[6] This typically involves homogenization followed by extraction with acetonitrile.[6] For water samples, the SPE method described for HPLC-UV can be used.[7]

  • Cleanup: Depending on the matrix, a cleanup step using dispersive SPE with appropriate sorbents may be necessary to remove interferences.

  • Final Extract: The final extract is typically filtered before injection into the LC-MS/MS system.

2.1.2. LC-MS/MS Conditions

  • LC Column: A reverse-phase column such as a C18 or Phenyl-Hexyl.[8]

  • Mobile Phase:

    • A: 0.1% Acetic Acid in water[8]

    • B: 0.1% Acetic Acid in Acetonitrile[8]

  • Gradient Elution: A suitable gradient program is used to separate MCPA from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is commonly used.[7]

  • Ionization Source: Electrospray Ionization (ESI).

  • MRM Transitions:

    • Quantifier: 199 > 141[7]

    • Qualifier: 201 > 143[7]

2.2. Data Presentation

ParameterValueReference
Linearity Range5 pg to 1 ng on column[7]
Limit of Quantification (LOQ)As low as 10 ng/L in water[7]
Accuracy (Recovery)Varies by matrix, typically 80-120%[9]
Precision (RSD)< 15%[9]

2.3. Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Homogenization (if solid) prep2 Extraction (e.g., Acetonitrile) prep1->prep2 prep3 Cleanup (dSPE) prep2->prep3 prep4 Filtration prep3->prep4 lc Inject into LC System prep4->lc Analysis ms MS/MS Detection (Negative ESI, MRM) lc->ms data Quantification ms->data

Caption: LC-MS/MS workflow for MCPA quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for MCPA analysis, often requiring derivatization to increase the volatility of the acidic analyte.

3.1. Experimental Protocol

3.1.1. Sample Preparation and Derivatization

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate MCPA from the sample matrix.[10] For soil samples, extraction with a mixture of acetone (B3395972) and water (90:10 v/v) followed by filtration and evaporation is a common approach.[10]

  • Derivatization: The acidic proton of MCPA needs to be replaced with a less polar group. A common method is esterification with methanol to form the methyl ester.[10] Alternatively, pentafluorobenzyl bromide (PFBBr) can be used as a derivatizing agent.[11]

  • Cleanup: The derivatized extract may require a cleanup step, for example, using solid-phase microextraction (SPME).[10]

3.1.2. GC-MS Conditions

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron impact (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

3.2. Data Presentation

ParameterValueReference
Detection Limit (GC-MS, full scan)0.13-0.25 µg/mL[11]
Detection Limit (GC-MS, SIM)10 ng/mL in urine and serum[11]
Repeatability (RSD)< 16%[12]
Recovery70% - 100%[12]

3.3. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis gcp1 Extraction (LLE/SPE) gcp2 Derivatization (e.g., Methylation) gcp1->gcp2 gcp3 Cleanup (SPME) gcp2->gcp3 gc Inject into GC System gcp3->gc Analysis ms MS Detection (EI, SIM mode) gc->ms data Quantification ms->data

Caption: GC-MS workflow for MCPA determination.

The choice of analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust method for routine analysis of less complex samples. For trace-level detection in complex matrices, the high selectivity and sensitivity of LC-MS/MS are advantageous. GC-MS, although often requiring a derivatization step, provides excellent separation and confirmatory analysis. The protocols and data presented herein provide a comprehensive guide for the selection and implementation of a suitable analytical method for MCPA quantification. Method validation is a critical step to ensure that the chosen method is fit for its intended purpose.[9][13]

References

Application Notes and Protocols for the NMR Spectral Analysis of (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, serves as a synthetic auxin, a type of plant growth regulator. Its structural similarity to other auxinic herbicides, such as 2,4-D and MCPA, necessitates precise analytical methods for its characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its chemical structure, which is fundamental for understanding its biological activity, for quality assurance in its synthesis, and for regulatory purposes. These application notes provide a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound, including detailed experimental protocols and interpreted spectral data.

Data Presentation

The quantitative ¹H and estimated ¹³C NMR spectral data for this compound are summarized in the tables below for straightforward reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) [ppm]MultiplicityIntegration (Number of Protons)Assignment
~12.9Broad Singlet1HCarboxylic Acid (-COOH)
7.08Doublet2HAromatic (H-3, H-5)
6.81Doublet2HAromatic (H-2, H-6)
4.63Singlet2HMethylene (-OCH₂-)
2.22Singlet3HMethyl (-CH₃)

Note: Spectra are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The coupling constant (J) for the ortho-coupled aromatic protons is approximately 8.5 Hz.

Table 2: Estimated ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) [ppm]Assignment
170.5Carboxylic Acid Carbon (-COOH)
155.8Aromatic Carbon (C-1)
130.3Aromatic Carbon (C-4)
130.0Aromatic Carbons (C-3, C-5)
114.8Aromatic Carbons (C-2, C-6)
65.1Methylene Carbon (-OCH₂-)
20.1Methyl Carbon (-CH₃)

Disclaimer: The provided ¹³C NMR data are estimations based on the analysis of structurally related compounds, including p-cresyl phenylacetate, and known chemical shift trends for phenoxyacetic acids.[1]

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Adherence to a standardized sample preparation protocol is critical for acquiring high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 15-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent due to the excellent solubility of the analyte and the ability to observe the acidic proton of the carboxylic acid group.

  • Dissolution: Add 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Ensure complete dissolution by gentle vortexing or brief sonication.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.

  • Final Steps: Cap the NMR tube securely and label it appropriately.

NMR Instrument Parameters

The following are suggested starting parameters for data acquisition on a 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 500 MHz

    • Solvent: DMSO-d₆

    • Temperature: 25 °C (298 K)

    • Pulse Sequence: A standard 30° pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 3.0 s

    • Spectral Width: 0-14 ppm

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 125 MHz

    • Solvent: DMSO-d₆

    • Temperature: 25 °C (298 K)

    • Pulse Sequence: A standard proton-decoupled experiment with a 30° pulse.

    • Number of Scans: ≥ 1024 (to achieve adequate signal-to-noise)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 0-200 ppm

Visualizations

The following diagrams provide a visual representation of the molecular structure, the analytical workflow, and the correlation of the chemical structure with its NMR spectral features.

molecular_structure_and_numbering cluster_main This compound cluster_labels Atom Numbering for NMR Assignment structure l1 1 l2 2 l6 6 l3 3 l5 5 l4 4 l_ch3 CH₃ l_o O l_ch2 CH₂ l_cooh COOH experimental_workflow start Analyte: This compound sample_prep Sample Preparation: Dissolve in DMSO-d₆ start->sample_prep nmr_acq NMR Data Acquisition: ¹H and ¹³C Spectra sample_prep->nmr_acq data_proc Data Processing: FT, Phasing, Baseline Correction nmr_acq->data_proc spectral_an Spectral Analysis: Peak Assignment and Integration data_proc->spectral_an end Final Report: Application Notes & Protocols spectral_an->end nmr_correlations structure This compound COOH Ar-H (2,6) Ar-H (3,5) OCH₂ CH₃ COOH C-1 C-4 C-3,5 C-2,6 OCH₂ CH₃ h1_shifts ¹H Shifts (ppm) ~12.9 6.81 7.08 4.63 2.22 structure:h1_cooh->h1_shifts:sh1_cooh structure:h_ar_ortho_o->h1_shifts:sh_ar_ortho_o structure:h_ar_ortho_ch3->h1_shifts:sh_ar_ortho_ch3 structure:h_ch2->h1_shifts:sh_ch2 structure:h_ch3->h1_shifts:sh_ch3 c13_shifts Est. ¹³C Shifts (ppm) 170.5 155.8 130.3 130.0 114.8 65.1 20.1 structure:c_cooh->c13_shifts:sc_cooh structure:c1->c13_shifts:sc1 structure:c4->c13_shifts:sc4 structure:c35->c13_shifts:sc35 structure:c26->c13_shifts:sc26 structure:c_ch2->c13_shifts:sc_ch2 structure:c_ch3->c13_shifts:sc_ch3

References

Application Notes and Protocols for the Esterification of (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetic acid, also known as p-tolyloxyacetic acid, is a carboxylic acid that serves as a valuable building block in the synthesis of various compounds, including herbicides and potential pharmaceutical agents. The esterification of this acid is a fundamental transformation that allows for the modification of its physicochemical properties, which can be crucial for applications in drug delivery and agrochemical formulations.

This document provides a detailed protocol for the esterification of this compound with common alcohols, such as methanol (B129727) and ethanol (B145695), via the Fischer-Speier esterification method. This acid-catalyzed reaction is a widely used, reliable, and cost-effective method for producing esters.[1][2][3][4][5]

Reaction Principle

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5] The equilibrium of the reaction can be shifted towards the formation of the ester by using an excess of the alcohol or by removing water as it is formed.[2][3] Concentrated sulfuric acid is a commonly used catalyst for this reaction.[6][7][8]

Experimental Protocols

Protocol 1: Synthesis of Methyl (4-Methylphenoxy)acetate

This protocol outlines the synthesis of methyl (4-methylphenoxy)acetate via Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 4-6 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl (4-methylphenoxy)acetate.

    • If necessary, the crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Protocol 2: Synthesis of Ethyl (4-Methylphenoxy)acetate

This protocol details the synthesis of ethyl (4-methylphenoxy)acetate.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Same as in Protocol 1

Procedure:

  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-8 hours, monitoring the reaction by TLC.

  • Work-up:

    • After cooling to room temperature, remove the excess ethanol via rotary evaporation.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic phase with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the crude ethyl (4-methylphenoxy)acetate.

    • Further purification can be achieved by column chromatography on silica gel (hexane/ethyl acetate eluent system).

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundC₉H₁₀O₃166.17White to off-white solid
Methyl (4-Methylphenoxy)acetateC₁₀H₁₂O₃180.20Colorless to light yellow liquid/solid
Ethyl (4-Methylphenoxy)acetateC₁₁H₁₄O₃194.23Colorless to light yellow liquid
Expected Spectroscopic Data

While specific experimental spectra for the title compounds were not found in the searched literature, the following tables provide the known 1H NMR data for the starting material and predicted 1H and 13C NMR data for the products based on standard chemical shift values and data from analogous compounds.

Table 1: 1H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5Singlet1H-COOH
~7.05Doublet2HAr-H
~6.80Doublet2HAr-H
~4.60Singlet2H-O-CH₂-
~2.25Singlet3HAr-CH₃

Table 2: Predicted 1H and 13C NMR Data for Methyl (4-Methylphenoxy)acetate

1H NMR 13C NMR
Chemical Shift (ppm) Multiplicity Integration Assignment Chemical Shift (ppm) Assignment
~7.08Doublet2HAr-H~169.0C=O
~6.82Doublet2HAr-H~155.8Ar-C-O
~4.62Singlet2H-O-CH₂-~130.5Ar-C-CH₃
~3.75Singlet3H-O-CH₃~129.8Ar-CH
~2.28Singlet3HAr-CH₃~114.5Ar-CH
~65.2-O-CH₂-
~52.1-O-CH₃
~20.4Ar-CH₃

Table 3: Predicted 1H and 13C NMR Data for Ethyl (4-Methylphenoxy)acetate

1H NMR 13C NMR
Chemical Shift (ppm) Multiplicity Integration Assignment Chemical Shift (ppm) Assignment
~7.08Doublet2HAr-H~168.5C=O
~6.81Doublet2HAr-H~156.0Ar-C-O
~4.58Singlet2H-O-CH₂-~130.4Ar-C-CH₃
~4.22Quartet2H-O-CH₂-CH₃~129.9Ar-CH
~2.28Singlet3HAr-CH₃~114.6Ar-CH
~1.28Triplet3H-O-CH₂-CH₃~65.4-O-CH₂-
~61.2-O-CH₂-CH₃
~20.4Ar-CH₃
~14.1-O-CH₂-CH₃

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mandatory Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol (Methanol/Ethanol) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H+ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H2O Water Water Tetrahedral_Intermediate->Water Ester Ester Protonated_Ester->Ester Deprotonation H_plus_regen H+ (Catalyst) Protonated_Ester->H_plus_regen

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Mix this compound, Alcohol, and H2SO4 reflux Reflux for 4-8 hours start->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Excess Alcohol cool->evaporate extract Dissolve in Ether/EtOAc & Transfer to Separatory Funnel evaporate->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate chromatography Column Chromatography (optional) concentrate->chromatography characterize Characterize by NMR, IR, MS concentrate->characterize chromatography->characterize

Caption: Experimental Workflow for Esterification.

References

Application of (4-Methylphenoxy)acetic Acid in Herbicide Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methylphenoxy)acetic acid , commonly known as MCPA, is a selective phenoxy herbicide widely used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings.[1][2] Developed in the 1940s, MCPA mimics the action of the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing their death.[1][2] Its selectivity makes it particularly valuable for controlling dicotyledonous weeds in monocotyledonous crops such as cereals and pastures.[2] This document provides detailed application notes, quantitative data, and experimental protocols for researchers and professionals involved in herbicide development and evaluation.

Application Notes

This compound is a systemic herbicide that is absorbed through the leaves and roots of the plant and translocated to the meristematic tissues where it exerts its effects.[1] Visible symptoms of its herbicidal action, such as twisting of stems and leaves, typically appear within a few days to a week after application, with complete weed death occurring within two to three weeks.[1]

Key Characteristics:

  • Chemical Formula: C₉H₉ClO₃[2]

  • Mode of Action: Synthetic auxin (disruptor of plant cell growth)[1][3]

  • Herbicide Group: Group I (WSSA) / Group 4 (HRAC)[3][4]

  • Selectivity: Primarily targets broadleaf (dicot) weeds, with good tolerance in grass (monocot) crops.[2]

  • Formulations: Commonly available as amine salts or esters in soluble concentrate formulations.

Primary Applications:

MCPA is registered for use in a variety of crops and non-crop areas, including:

  • Cereals: Wheat, barley, oats, rye, and triticale.[4][5][6]

  • Pastures and Grasslands: For the control of broadleaf weeds in established grass pastures.[3]

  • Linseed and Flax: [4]

  • Rice: [4][5][6]

  • Turf: Lawns and grass playing fields.[3]

  • Non-Crop Areas: Industrial sites, rights-of-way, and fallow land.[4]

Quantitative Data

Toxicological Data for MCPA

The following table summarizes the acute toxicity of this compound.

SpeciesEndpointValueReference
RatOral LD50700 - 1160 mg/kg[7]
MouseOral LD50550 - 800 mg/kg[7]
RabbitDermal LD50>4000 mg/kg[7]
Bobwhite QuailLD50377 mg/kg[8]
Rainbow TroutLC50 (96-hour)117 - 232 mg/L[8]
HoneybeeOral LD50104 µ g/bee [8]
Efficacy of MCPA on Common Weeds

The application rates for effective control of various weed species are presented below. Efficacy can be influenced by weed growth stage, environmental conditions, and the presence of resistant biotypes.

Weed SpeciesCommon NameTypical Application Rate (g a.i./ha)Crop SettingReference
Amaranthus retroflexusRedroot Pigweed506 - 1012.5 (as 2,4-D + MCPA mix)Corn[7][9]
Chenopodium albumCommon Lambsquarters202.5 - 405 (as 2,4-D + MCPA mix)Corn[7]
Cirsium arvenseCanada Thistle1120 - 1680Cereals, Pasture[10]
Sinapis arvensisWild Mustard330 - 460Cereals[4]
Raphanus raphanistrumWild Radish460 - 930Cereals[4]
Galium aparineCleavers500Cereals[11]
Capsella bursa-pastorisShepherd's Purse330Pasture[12]
Rumex spp.Docks690 - 1450Pasture[4]

Signaling Pathway of this compound

MCPA, as a synthetic auxin, disrupts normal plant growth by overwhelming the natural auxin signaling pathways. The binding of MCPA to auxin receptors, primarily the TIR1/AFB F-box proteins, initiates a cascade of molecular events leading to uncontrolled gene expression and ultimately, plant death.

MCPA_Signaling_Pathway MCPA MCPA (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptors MCPA->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Promotes interaction with Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA Ubiquitination of Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation by ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription of Ethylene Ethylene Biosynthesis (ACC Synthase) Auxin_Genes->Ethylene ABA ABA Biosynthesis (NCED) Auxin_Genes->ABA Cell_Elongation Uncontrolled Cell Elongation & Division Auxin_Genes->Cell_Elongation Epinasty Epinasty & Senescence Ethylene->Epinasty ABA->Epinasty Plant_Death Plant Death Cell_Elongation->Plant_Death Epinasty->Plant_Death

Figure 1: Simplified signaling pathway of MCPA in susceptible plants.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound and other herbicides.

Experimental Workflow for Herbicide Efficacy Testing

The general workflow for conducting a herbicide efficacy trial, from planning to data analysis, is outlined below.

Herbicide_Efficacy_Workflow Planning 1. Trial Planning - Define Objectives - Select Treatments & Rates - Experimental Design (e.g., RCBD) Setup 2. Greenhouse/Field Setup - Prepare Pots/Plots - Plant Weed & Crop Species Planning->Setup Application 3. Herbicide Application - Calibrate Sprayer - Apply Treatments at Correct Growth Stage Setup->Application Data_Collection 4. Data Collection - Visual Injury Ratings - Biomass (Fresh/Dry Weight) - Plant Height Application->Data_Collection Analysis 5. Data Analysis - ANOVA - Dose-Response Curves (ED50/GR50) - Means Separation Data_Collection->Analysis Reporting 6. Reporting - Summarize Findings - Draw Conclusions Analysis->Reporting

Figure 2: General workflow for a herbicide efficacy trial.
Protocol 1: Greenhouse Dose-Response Efficacy Assay

Objective: To determine the effective dose of MCPA required to control a target weed species and to calculate the ED50 (or GR50) value.

Materials:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus).

  • Pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix.

  • MCPA formulation of known concentration.

  • Research track sprayer calibrated to deliver a known volume (e.g., 200 L/ha).

  • Greenhouse with controlled temperature (e.g., 25/20°C day/night) and lighting.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Plant Propagation: Sow weed seeds in pots and thin to a uniform number of plants per pot (e.g., 3-5) after emergence.[13] Grow plants until they reach the 2-4 leaf stage.

  • Treatment Preparation: Prepare a series of MCPA dilutions to achieve a range of doses that will bracket the expected 50% response. A typical range might include 0, 0.125, 0.25, 0.5, 1, and 2 times the recommended field rate.[14] Include an untreated control.

  • Herbicide Application: Arrange the pots in a randomized complete block design in the spray chamber. Apply the herbicide treatments using the calibrated sprayer.[15]

  • Post-Application Care: Return the pots to the greenhouse and water as needed, avoiding washing the herbicide from the foliage.[8]

  • Data Collection: At a predetermined time after treatment (e.g., 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass from each pot, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours.[14] Record the dry weight.

  • Data Analysis: Express the dry weight of each treated replicate as a percentage of the mean dry weight of the untreated control. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve to the data. From this curve, calculate the GR50 value, which is the dose of herbicide required to reduce plant growth by 50%.

Protocol 2: Crop Selectivity/Phytotoxicity Assay

Objective: To evaluate the tolerance of a crop species (e.g., wheat) to different rates of MCPA.

Materials:

  • Seeds of the desired crop cultivar (e.g., Triticum aestivum).

  • Field plots or large pots.

  • MCPA formulation.

  • Field sprayer or research track sprayer.

  • Standard agronomic inputs for the crop.

Procedure:

  • Trial Establishment: Establish the crop in the field or in large pots according to standard agricultural practices for the region.[16]

  • Experimental Design: Use a randomized complete block design with at least four replications.[16] Treatments should include an untreated control, the proposed label rate of MCPA, and a 2x rate to assess the margin of safety.

  • Herbicide Application: Apply the MCPA treatments at the crop growth stage specified on the product label (e.g., for wheat, typically from the 3-leaf stage to before jointing).[17]

  • Phytotoxicity Assessment: Visually assess crop injury at regular intervals (e.g., 7, 14, and 28 days after treatment) using a scale of 0% (no injury) to 100% (crop death).[16] Note any symptoms such as stunting, chlorosis, or malformation.

  • Yield Data Collection: At crop maturity, harvest the grain from a designated area within each plot.[16] Measure grain yield and, if relevant, other yield components such as thousand-grain weight.

  • Data Analysis: Analyze the phytotoxicity and yield data using Analysis of Variance (ANOVA). Compare the treatment means to the untreated control to determine if MCPA application resulted in any significant adverse effects on the crop.

Protocol 3: Whole-Plant Herbicide Resistance Testing

Objective: To determine if a weed population has evolved resistance to MCPA.

Materials:

  • Seed samples from the suspected resistant weed population and a known susceptible population of the same species.[15][18]

  • Pots, soil, and greenhouse facilities as described in Protocol 1.

  • MCPA formulation.

  • Research track sprayer.

Procedure:

  • Seed Collection and Storage: Collect mature seeds from at least 30 plants in the suspected resistant field.[15] Store seeds in labeled paper bags under cool, dry conditions.

  • Plant Growth: Grow plants from both the suspected resistant and known susceptible populations in pots in the greenhouse until they reach the appropriate growth stage for spraying (e.g., 2-4 leaves).[15]

  • Dose-Response Experiment: Conduct a dose-response assay as described in Protocol 1 for both the resistant and susceptible populations simultaneously. The range of doses should be sufficient to achieve a full dose-response curve for both populations.

  • Data Collection and Analysis: Collect biomass data as described in Protocol 1. Calculate the GR50 value for both the resistant and susceptible populations.

  • Resistance Factor Calculation: The level of resistance is quantified by the Resistance Factor (RF), calculated as: RF = GR50 (Resistant Population) / GR50 (Susceptible Population) An RF value greater than 1 indicates resistance. The magnitude of the RF indicates the level of resistance.

References

Application Note: Identification of (4-Methylphenoxy)acetic Acid Using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the rapid and reliable identification of (4-Methylphenoxy)acetic acid. FT-IR spectroscopy is a powerful analytical technique that provides a unique molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds. This document provides a standard operating protocol for sample preparation and analysis, along with a summary of the characteristic vibrational bands of this compound to aid researchers, scientists, and drug development professionals in its unambiguous identification.

Introduction

This compound, also known as MCPA, is a systemic phenoxy herbicide widely used in agriculture. Its accurate identification is crucial for quality control, environmental monitoring, and in drug development contexts where it or its derivatives may be studied. FT-IR spectroscopy offers a rapid, non-destructive, and cost-effective method for the structural elucidation and identification of this compound. The technique relies on the principle that different functional groups within a molecule absorb infrared radiation at specific frequencies, resulting in a unique spectrum that can be used for identification by comparing it to a known standard or by analyzing the presence of characteristic absorption bands.

Experimental Protocol

This section outlines the necessary steps for the analysis of this compound using FT-IR spectroscopy. The protocol described here is for the preparation of a solid sample as a potassium bromide (KBr) pellet, a common and effective method for obtaining high-quality spectra of solid organic compounds.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Dry the IR-grade KBr in an oven at 110°C for at least 2 hours to remove any adsorbed water, then allow it to cool to room temperature in a desiccator.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the sample and KBr to the agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Transfer the powdered mixture into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

  • FT-IR Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

    • Process the spectrum (e.g., baseline correction, smoothing) as needed using the spectrometer's software.

Data Presentation

The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3000BroadO-H stretchCarboxylic Acid
2925MediumAsymmetric C-H stretchCH₂
2866MediumSymmetric C-H stretchCH₂
1732StrongC=O stretchCarboxylic Acid
1498MediumC=C stretchAromatic Ring
1439MediumCH₂ bendAlkane
1235StrongC-O stretch and O-H bendCarboxylic Acid/Ether
1095MediumSymmetric C-O-C stretchEther

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the identification of this compound using FT-IR spectroscopy.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_identification Identification sample Obtain this compound sample weigh_sample Weigh ~1-2 mg of sample sample->weigh_sample kbr Dry IR-grade KBr weigh_kbr Weigh ~100-200 mg of KBr kbr->weigh_kbr mix Grind sample and KBr in an agate mortar weigh_sample->mix weigh_kbr->mix press Press mixture into a transparent pellet mix->press background Acquire background spectrum press->background Place pellet in spectrometer acquire_spectrum Acquire sample spectrum (4000-400 cm⁻¹) background->acquire_spectrum process Process spectrum (e.g., baseline correction) acquire_spectrum->process compare Compare spectrum with reference process->compare analyze Analyze characteristic absorption bands process->analyze identification Confirm identity of this compound compare->identification analyze->identification

Caption: Workflow for FT-IR Identification.

Conclusion

FT-IR spectroscopy is a highly effective and efficient method for the identification of this compound. The characteristic absorption bands of the carboxylic acid, ether, and substituted aromatic ring provide a unique spectral fingerprint. By following the detailed protocol and referencing the provided data, researchers can confidently confirm the identity and purity of this compound.

Application Notes and Protocols for the Development of Derivatives from a (4-Methylphenoxy)acetic Acid Backbone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing and evaluating derivatives of (4-methylphenoxy)acetic acid, a versatile scaffold for developing novel therapeutic agents. The protocols outlined below cover the synthesis of key intermediates and final compounds, as well as methodologies for assessing their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Introduction

This compound is an aromatic carboxylic acid that serves as a valuable starting material in medicinal chemistry.[1] Its structural features, including the phenoxyacetic acid motif, are present in various biologically active compounds.[2] By modifying the carboxylic acid group into esters, amides, and other functionalities, a diverse library of derivatives can be generated and screened for potential therapeutic applications. This document details the necessary protocols for the synthesis and biological evaluation of these derivatives.

Synthesis of Derivatives

The primary route for derivatizing this compound involves the activation of the carboxylic acid group, most commonly by converting it to the more reactive acyl chloride. This intermediate can then readily react with various nucleophiles to yield a wide range of derivatives.

Protocol for the Synthesis of (4-Methylphenoxy)acetyl Chloride

(4-Methylphenoxy)acetyl chloride is a key intermediate for the synthesis of ester and amide derivatives. A standard and efficient method for its preparation is the reaction of this compound with thionyl chloride (SOCl₂).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas trap (for HCl and SO₂ gases)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound.

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as DCM.

  • Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution. This reaction is exothermic and should be performed in a fume hood.

  • Heat the reaction mixture to reflux (approximately 40-50°C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol (B129727) to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid indicates reaction completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude (4-methylphenoxy)acetyl chloride can be purified by fractional distillation under reduced pressure.

General Protocol for the Synthesis of (4-Methylphenoxy)acetamide Derivatives

Materials:

  • (4-Methylphenoxy)acetyl chloride

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

  • Standard laboratory glassware

Procedure:

  • Dissolve the desired primary or secondary amine and a slight excess of a tertiary amine base in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of (4-methylphenoxy)acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

General Protocol for the Synthesis of (4-Methylphenoxy)acetate Ester Derivatives

Materials:

  • (4-Methylphenoxy)acetyl chloride

  • Alcohol

  • Anhydrous non-protic solvent (e.g., DCM, THF)

  • Non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

  • Standard laboratory glassware

Procedure:

  • Dissolve the alcohol and the base in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of (4-methylphenoxy)acetyl chloride in the same solvent to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Biological Activity Evaluation

Antimicrobial Activity

Derivatives of phenoxyacetic acid have shown potential as antimicrobial agents.[2] The following protocols can be used to assess the antimicrobial activity of newly synthesized this compound derivatives.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (positive controls)

  • Sterile diluent (e.g., DMSO, water)

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Add the microbial inoculum to each well. Include positive controls (broth with inoculum and a standard antibiotic) and negative controls (broth with inoculum only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Summarize the MIC values in a table for easy comparison.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
MPA-A1 Amide (Aniline)Staphylococcus aureus[Insert Data]
MPA-A2 Amide (p-Chloroaniline)Staphylococcus aureus[Insert Data]
MPA-E1 Ester (Ethanol)Staphylococcus aureus[Insert Data]
MPA-E2 Ester (Phenol)Staphylococcus aureus[Insert Data]
Ciprofloxacin (Positive Control)Staphylococcus aureus[Insert Data]
MPA-A1 Amide (Aniline)Escherichia coli[Insert Data]
MPA-A2 Amide (p-Chloroaniline)Escherichia coli[Insert Data]
MPA-E1 Ester (Ethanol)Escherichia coli[Insert Data]
MPA-E2 Ester (Phenol)Escherichia coli[Insert Data]
Ciprofloxacin (Positive Control)Escherichia coli[Insert Data]
Anti-inflammatory Activity

Phenoxyacetic acid derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 isoforms.

Materials:

  • Test compounds

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Cofactors (e.g., hematin, epinephrine)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin (B15479496) E2 production)

  • Non-selective and selective COX inhibitors (e.g., indomethacin, celecoxib) as positive controls

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a suitable assay plate, add the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or a control inhibitor to the wells and pre-incubate.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or LC-MS/MS).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Present the IC₅₀ values in a structured table.

Compound IDDerivative TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
MPA-A1 Amide (Aniline)[Insert Data][Insert Data][Insert Data]
MPA-A2 Amide (p-Nitroaniline)[Insert Data][Insert Data][Insert Data]
MPA-E1 Ester (Methanol)[Insert Data][Insert Data][Insert Data]
MPA-E2 Ester (p-Cresol)[Insert Data][Insert Data][Insert Data]
Indomethacin (Non-selective control)[Insert Data][Insert Data][Insert Data]
Celecoxib (COX-2 selective control)[Insert Data][Insert Data][Insert Data]
Anticancer Activity

Certain phenoxyacetamide derivatives have demonstrated cytotoxic effects against cancer cell lines.[4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Test compounds

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Known anticancer drug (e.g., doxorubicin) as a positive control

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC₅₀ value.

Organize the IC₅₀ values in a clear, tabular format.

Compound IDDerivative TypeCell LineIC₅₀ (µM)
MPA-A3 Amide (Benzylamine)MCF-7 (Breast Cancer)[Insert Data]
MPA-A4 Amide (Phenethylamine)MCF-7 (Breast Cancer)[Insert Data]
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)[Insert Data]
MPA-A3 Amide (Benzylamine)HeLa (Cervical Cancer)[Insert Data]
MPA-A4 Amide (Phenethylamine)HeLa (Cervical Cancer)[Insert Data]
Doxorubicin (Positive Control)HeLa (Cervical Cancer)[Insert Data]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and derivatization of this compound.

G A This compound B Activation (e.g., with SOCl₂) A->B Step 1 C (4-Methylphenoxy)acetyl Chloride (Intermediate) B->C D Amide Synthesis (Reaction with Amines) C->D Step 2a E Ester Synthesis (Reaction with Alcohols) C->E Step 2b F Amide Derivatives D->F G Ester Derivatives E->G

Caption: General synthetic scheme for derivatives of this compound.

Experimental Workflow for Biological Screening

This diagram outlines the process of evaluating the biological activity of the synthesized derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesized Derivatives B Antimicrobial Assays (MIC Determination) A->B C Anti-inflammatory Assays (COX Inhibition) A->C D Anticancer Assays (Cytotoxicity) A->D E Data Compilation (Tables) B->E C->E D->E F Structure-Activity Relationship (SAR) E->F G Lead Compound Identification F->G

Caption: Workflow for synthesis, screening, and analysis of derivatives.

Signaling Pathway: COX-2 Inhibition

This diagram illustrates the mechanism of action for derivatives that exhibit anti-inflammatory activity through the inhibition of the COX-2 enzyme.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases Derivative This compound Derivative Derivative->COX2 inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

References

Application Notes and Protocols for Dose-Response Analysis of (4-Methylphenoxy)acetic Acid on Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetic acid is a synthetic auxin, a class of compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] At low concentrations, synthetic auxins can promote plant growth, while at higher concentrations, they often exhibit herbicidal activity, causing uncontrolled growth and ultimately leading to plant death.[2][3] This dual activity makes dose-response analysis a critical tool for understanding the biological effects of this compound on various plant tissues. These application notes provide detailed protocols for conducting dose-response studies and an overview of the underlying signaling pathways.

Data Presentation: Summarized Quantitative Data

Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, the following tables provide a template for data presentation based on expected outcomes from dose-response studies with auxin-like compounds. Researchers can populate these tables with their experimental data.

Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana

Concentration (µM)Germination Rate (%)Mean Time to Germination (Days)
0 (Control)
0.01
0.1
1
10
100

Table 2: Effect of this compound on Root and Shoot Elongation of Lactuca sativa (Lettuce) Seedlings

Concentration (µM)Mean Root Length (mm) ± SDMean Shoot Height (mm) ± SD
0 (Control)
0.01
0.1
1
10
100

Table 3: Effect of this compound on Biomass of Lemna minor (Duckweed)

Concentration (µM)Mean Fresh Weight (mg) ± SDMean Dry Weight (mg) ± SDFrond Number
0 (Control)
0.01
0.1
1
10
100

Experimental Protocols

The following are detailed methodologies for key experiments to assess the dose-response of this compound on plant tissues.

Protocol 1: Seed Germination Assay

This protocol is designed to assess the effect of this compound on the germination of model plant seeds, such as Arabidopsis thaliana or Lactuca sativa.

Materials:

  • This compound

  • Sterile distilled water

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of the chosen plant species (e.g., Arabidopsis thaliana, Lactuca sativa)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a control with the same concentration of DMSO as the highest treatment concentration.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Pipette 5 mL of the respective working solution or control solution onto the filter paper, ensuring it is evenly moistened.

    • Place a predetermined number of seeds (e.g., 50-100) on the filter paper in each dish.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Place the dishes in a growth chamber under controlled conditions (e.g., 22-25°C, 16-hour light/8-hour dark photoperiod).

  • Data Collection:

    • Record the number of germinated seeds daily for a period of 7-14 days. Germination is typically defined as the emergence of the radicle.

    • Calculate the germination rate (%) and the mean time to germination.

Protocol 2: Root and Shoot Elongation Assay

This protocol measures the effect of this compound on the early growth of seedlings.

Materials:

  • All materials from Protocol 1

  • Square Petri dishes or Magenta™ boxes

  • Agar or other gelling agent (e.g., Phytagel™)

  • Plant nutrient medium (e.g., Murashige and Skoog medium)

  • Ruler or digital caliper

Procedure:

  • Prepare Growth Medium: Prepare the plant nutrient medium containing the desired concentrations of this compound and a gelling agent. Pour the medium into sterile square Petri dishes or Magenta™ boxes and allow it to solidify.

  • Seed Sterilization and Plating:

    • Surface sterilize the seeds to prevent microbial contamination.

    • Aseptically place the sterilized seeds on the surface of the solidified medium.

  • Incubation:

    • Place the plates vertically in a growth chamber to allow for root growth along the surface of the medium.

    • Incubate under controlled conditions for 7-10 days.

  • Data Collection:

    • After the incubation period, carefully remove the seedlings.

    • Measure the length of the primary root and the height of the shoot using a ruler or digital caliper.

    • Calculate the mean root length and shoot height for each treatment.

Protocol 3: Aquatic Plant (Lemna minor) Bioassay

This protocol is suitable for assessing the phytotoxicity of this compound in an aquatic environment using duckweed (Lemna minor).[4][5]

Materials:

  • This compound

  • Lemna minor culture

  • Steinberg medium or other suitable nutrient medium for Lemna minor[6]

  • Glass beakers or other suitable culture vessels

  • Growth chamber

Procedure:

  • Prepare Test Solutions: Prepare the desired concentrations of this compound in the Lemna minor nutrient medium.

  • Assay Setup:

    • Transfer a specific volume of each test solution into individual culture vessels.

    • Inoculate each vessel with a set number of healthy Lemna minor fronds (e.g., 3-5 colonies of 3-4 fronds each).

  • Incubation:

    • Place the culture vessels in a growth chamber under controlled conditions (e.g., 25°C, continuous light).

  • Data Collection:

    • After a 7-day incubation period, record the number of fronds in each vessel.

    • Harvest the plant material, blot dry, and measure the fresh weight.

    • Dry the plant material in an oven at 60-70°C to a constant weight to determine the dry weight.

    • Calculate the percent inhibition of growth for each endpoint compared to the control.

Signaling Pathways and Visualizations

This compound, as a synthetic auxin, is expected to exert its effects through the established auxin signaling pathway.[7] At high concentrations, this can lead to the overstimulation of auxin responses, ethylene (B1197577) production, and the generation of reactive oxygen species (ROS), ultimately resulting in phytotoxicity.[3]

Auxin Signaling Pathway

The core of the nuclear auxin signaling pathway involves three main components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7]

  • In the absence of auxin: Aux/IAA proteins bind to ARF transcription factors, repressing the transcription of auxin-responsive genes.[8]

  • In the presence of auxin: Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[9] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[10] The degradation of Aux/IAA proteins releases the ARFs, allowing them to activate the transcription of auxin-responsive genes, which leads to various physiological responses.[10]

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF E3 Ligase TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Aux_IAA->TIR1_AFB interacts (promoted by Auxin) ARF ARF Transcription Factor Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Response Physiological Response Auxin_Responsive_Genes->Response

Caption: The nuclear auxin signaling pathway.

Experimental Workflow for Dose-Response Analysis

The following diagram illustrates a typical workflow for conducting a dose-response analysis of this compound on plant tissues.

Dose_Response_Workflow A Preparation of This compound Stock and Working Solutions C Exposure of Plant Material to Different Concentrations A->C B Selection and Preparation of Plant Material (Seeds, Seedlings, Tissues) B->C D Incubation under Controlled Conditions C->D E Data Collection (e.g., Germination, Growth, Biomass) D->E F Data Analysis (Dose-Response Curves, EC50) E->F G Interpretation of Results and Reporting F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylphenoxy)acetic acid. Our aim is to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via the Williamson ether synthesis from p-cresol (B1678582) and chloroacetic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation of p-Cresol: The phenoxide, which acts as the nucleophile, may not have formed in sufficient quantity if the base is too weak or used in an insufficient amount.[1][2] 2. Reaction Temperature is Too Low: The reaction requires heating to proceed at an adequate rate.[1] 3. Reaction Time is Too Short: The reaction may not have had enough time to go to completion.[1][2] 4. Poor Quality of Reagents: Degradation of starting materials, particularly chloroacetic acid, can impede the reaction.1. Ensure Sufficient Basicity: Use a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in stoichiometric or slight excess to ensure complete deprotonation of p-cresol.[1][2][3] 2. Optimize Reaction Temperature: Maintain a reaction temperature in the range of 90-100°C. A hot water bath is a suitable method for this.[1] 3. Increase Reaction Time: Extend the reaction time to at least 30-60 minutes while monitoring the reaction progress.[1][2][3] 4. Verify Reagent Quality: Use fresh, high-purity p-cresol and chloroacetic acid.
Product Fails to Precipitate Upon Acidification 1. Incomplete Acidification: The pH of the solution may not be low enough to protonate the carboxylate and cause precipitation. 2. Product is Too Soluble in the Reaction Mixture: High volumes of solvent can keep the product dissolved even after acidification.1. Ensure Sufficient Acidity: Add a strong acid, such as 6M HCl, dropwise until the solution is acidic. Test the pH with litmus (B1172312) paper to confirm.[1] 2. Reduce Solvent Volume: If possible, carefully evaporate some of the solvent. Alternatively, cooling the mixture in an ice bath can help to induce precipitation.[2][3]
Oily Product Instead of Solid Precipitate 1. Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization. 2. Insufficient Cooling: The product may require more time at a lower temperature to solidify.1. Purify the Crude Product: Perform a recrystallization from hot water to remove impurities.[1][2][3] 2. Ensure Thorough Cooling: Cool the acidified solution in an ice bath to promote complete solidification.[2]
Low Purity of the Final Product 1. Incomplete Reaction: Significant amounts of starting materials remain in the product. 2. Side Reactions: Although less common in this specific synthesis, side reactions can lead to impurities. 3. Ineffective Purification: The recrystallization process may not have been performed optimally.1. Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Formation" to drive the reaction to completion. 2. Careful Control of Reaction Conditions: Adhere to the recommended temperature and reaction time to minimize the potential for side reactions. 3. Optimize Recrystallization: Use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to form pure crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound from p-cresol and chloroacetic acid?

A1: The synthesis is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by deprotonating p-cresol with a strong base, acts as the nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group.

Q2: Why is a strong base like NaOH or KOH necessary for this reaction?

A2: Phenols are weakly acidic. A strong base is required to deprotonate the hydroxyl group of p-cresol to form the more nucleophilic phenoxide ion, which is essential for the reaction to proceed efficiently.[1]

Q3: What is the purpose of the acidification step at the end of the reaction?

A3: The product, this compound, exists as its carboxylate salt in the basic reaction mixture. Adding a strong acid, like HCl, protonates the carboxylate, rendering the product neutral and causing it to precipitate out of the aqueous solution.[1][2][3]

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purifying the crude product is recrystallization from hot water.[1][2][3] This process takes advantage of the difference in solubility of the desired product and impurities at different temperatures.

Q5: What are the expected melting and boiling points for this compound?

A5: The literature melting point for this compound is in the range of 140-142°C.[4][5] The predicted boiling point is approximately 297.2°C.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures.[1][2][3]

Materials:

  • p-Cresol (4-methylphenol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl), 6M

  • Diethyl ether (for extraction, optional)

  • Sodium bicarbonate solution (for extraction, optional)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve the base (e.g., 4.0 g of KOH) in water (e.g., 8.0 mL).[2][3]

  • Add p-cresol (e.g., 2.0 g) to the basic solution and stir until a homogeneous solution is formed.[2][3]

  • Add chloroacetic acid (e.g., a 50% aqueous solution, 6.0 mL) dropwise to the reaction mixture.[2][3]

  • Heat the reaction mixture to 90-100°C for 30-60 minutes.[1][3]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution by adding 6M HCl dropwise until the solution is acidic to litmus paper, which will cause the product to precipitate.[1][2][3]

  • Cool the mixture in an ice bath to ensure complete precipitation.[2][3]

  • Collect the solid product by vacuum filtration and wash with cold water.[3]

  • Recrystallize the crude product from hot water to obtain pure this compound.[1][2][3]

Data Presentation

Table 1: Reagent Quantities for Synthesis
ReagentMolar Mass ( g/mol )Example AmountMoles (mmol)
p-Cresol108.142.0 g18.5
Potassium Hydroxide56.114.0 g71.3
Chloroacetic Acid (50% aq. solution)94.506.0 mL~31.7

Note: The quantities provided are based on a sample protocol and can be scaled as needed.[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway pCresol p-Cresol Phenoxide p-Methylphenoxide pCresol->Phenoxide Deprotonation Product This compound Phenoxide->Product SN2 Attack ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Product Salt Product Salt Product->Salt Acidification Base Base (NaOH/KOH) Base->pCresol HPlus H+ HPlus->Salt

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Experimental_Workflow Start Start MixReagents Mix p-Cresol and Base Start->MixReagents AddChloroacetic Add Chloroacetic Acid MixReagents->AddChloroacetic Heat Heat Reaction Mixture (90-100°C, 30-60 min) AddChloroacetic->Heat Cool Cool to Room Temperature Heat->Cool Acidify Acidify with HCl Cool->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Hot Water Filter->Recrystallize End Pure Product Recrystallize->End

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic

Caption: A logical guide for troubleshooting low reaction yield.

References

troubleshooting precipitation issues in (4-Methylphenoxy)acetic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common precipitation issues encountered during the synthesis and purification of (4-Methylphenoxy)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white solid at room temperature.[1] It has low solubility in water but is soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1][2] Its solubility in aqueous solutions is pH-dependent; it is more soluble in alkaline solutions due to the formation of the corresponding carboxylate salt.

Q2: What is the expected melting point of this compound?

A2: The literature melting point for this compound is typically in the range of 140-142 °C.[2][3] One source suggests a range of 136-137°C after recrystallization.[4] Significant deviation from this range may indicate the presence of impurities.

Q3: What is the most common method for synthesizing this compound?

A3: The most common laboratory-scale synthesis is the Williamson ether synthesis.[4][5] This method involves the reaction of p-cresol (B1678582) (4-methylphenol) with chloroacetic acid in the presence of a strong base, such as sodium hydroxide (B78521).[4]

Troubleshooting Guide: Precipitation Issues

Issue 1: Premature precipitation occurs during the reaction.

Q: A solid precipitated out of my reaction mixture before the acidification step. What could be the cause and how can I resolve it?

A: Premature precipitation during the synthesis of this compound via Williamson ether synthesis is often due to the low solubility of the sodium salt of the product in the reaction medium.

  • Possible Cause 1: Insufficient Solvent: The concentration of reactants may be too high, leading to the precipitation of the sodium (4-methylphenoxy)acetate salt.

    • Solution: Add a small amount of water dropwise while gently warming and stirring the mixture to help redissolve the precipitate.[4] Be cautious not to add too much water as it can affect the reaction rate.

  • Possible Cause 2: Temperature Fluctuation: A decrease in reaction temperature can lower the solubility of the intermediate salt.

    • Solution: Ensure the reaction is maintained at the recommended temperature, typically between 90-100°C in a hot water bath, to keep all components in solution.[4]

Issue 2: The product does not precipitate upon acidification.

Q: I have acidified the reaction mixture with HCl, but this compound is not precipitating. What should I do?

A: Failure of the product to precipitate after acidification usually indicates that the solution is not sufficiently acidic or the product concentration is too low.

  • Possible Cause 1: Incomplete Acidification: The amount of acid added may not be enough to fully protonate the carboxylate salt to the less soluble carboxylic acid.

    • Solution: Continue adding 6M HCl dropwise while monitoring the pH with litmus (B1172312) paper or a pH meter. Ensure the solution is acidic (blue litmus paper turns red) before expecting precipitation.[4] Be cautious as excessive foaming can occur upon acidification.[4]

  • Possible Cause 2: Product is dissolved in an organic solvent: If an extraction with an organic solvent like diethyl ether was performed before observing precipitation, the product is likely in the organic layer.

    • Solution: The protocol involves acidifying the aqueous layer after extraction with an organic solvent to isolate the product. If you acidified the entire mixture before separation, your product is likely in the ether layer. To recover it, separate the layers and then extract the ether layer with a saturated sodium bicarbonate solution. The product will move to the aqueous bicarbonate layer as its sodium salt. This bicarbonate layer can then be carefully acidified to precipitate the final product.[4]

  • Possible Cause 3: Low Yield/High Solubility: The concentration of the product in the solution may be below its solubility limit, even after acidification.

    • Solution: If the yield is low, you can try to concentrate the solution by carefully evaporating some of the water. Alternatively, cooling the solution in an ice bath may promote crystallization.

Issue 3: The precipitated product appears oily or impure.

Q: My final product is an oil or a discolored solid. How can I purify it?

A: An oily or impure product suggests the presence of unreacted starting materials (like p-cresol) or byproducts. Recrystallization is the recommended method for purification.

  • Purification Protocol: Recrystallization

    • Transfer the crude, filtered product to a clean flask.

    • Add a minimal amount of hot water to dissolve the solid. This compound is soluble in hot water but less so in cold water, making water a suitable solvent for recrystallization.[4]

    • If the solid does not fully dissolve, add more hot water portion-wise until it does.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and allow them to air dry.[5]

    • Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 940-64-7[1][2][3][6][7][8][9]
Molecular Formula C₉H₁₀O₃[1][2][6][7]
Molecular Weight 166.17 g/mol [2][6][8]
Appearance White to pale yellow crystalline powder[1][2]
Melting Point 140-142 °C[2][3][6]
Boiling Point 297.2 °C (Predicted)[2][6]
Solubility Low in water; soluble in ethanol, acetone, dichloromethane[1][2]

Experimental Protocols

Williamson Ether Synthesis of this compound

This protocol is adapted from standard literature procedures.[4][5][10]

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetic acid

  • 30% Sodium hydroxide (NaOH) solution

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve approximately 1.0 g of p-cresol in 5 mL of 30% aqueous NaOH.

  • Add 1.5 g of chloroacetic acid to the solution. Stir the mixture to dissolve the reagents. Gentle warming and the dropwise addition of a small amount of water may be necessary to achieve a clear solution.[4]

  • Heat the reaction mixture in a hot water bath at 90-100°C for 30-40 minutes.[4]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with approximately 10 mL of water.

  • Transfer the mixture to a separatory funnel and acidify by adding 6M HCl dropwise until the solution is acidic to litmus paper.[4]

  • Extract the aqueous solution with 15 mL of diethyl ether. If two distinct layers do not form, add 5 mL of water and 5 mL of ether.[4]

  • Separate the layers and wash the ether layer with 15 mL of water.

  • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the carboxylic acid product into its water-soluble sodium salt.[4]

  • Carefully separate the aqueous bicarbonate layer into a beaker.

  • Slowly and cautiously acidify the bicarbonate layer with 6M HCl. Foaming will occur. Continue adding acid until no more gas evolves and a precipitate forms.[4]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Purify the crude product by recrystallization from hot water.[4]

Visualizations

Troubleshooting_Precipitation start_node Start: Acidification Step decision_node decision_node start_node->decision_node Precipitate Forms? end_node Product Precipitates Successfully decision_node->end_node Yes process_node1 Check pH of the solution decision_node->process_node1 No process_node process_node fail_node Further Investigation Needed decision_node2 decision_node2 process_node1->decision_node2 Is solution acidic? process_node2 Add more 6M HCl until acidic decision_node2->process_node2 No process_node3 Cool solution in an ice bath decision_node2->process_node3 Yes process_node2->start_node Re-evaluate decision_node3 decision_node3 process_node3->decision_node3 Precipitate Forms? decision_node3->end_node Yes process_node4 Concentrate solution by evaporating some solvent decision_node3->process_node4 No process_node4->fail_node

Caption: Troubleshooting workflow for product precipitation after acidification.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Acidification reactant_node reactant_node reagent_node reagent_node intermediate_node Intermediate Salt product This compound intermediate_node->product HCl product_node product_node p_cresol p-Cresol (4-Methylphenol) phenoxide p-Methylphenoxide (nucleophile) p_cresol->phenoxide NaOH chloroacetic_acid Chloroacetic Acid phenoxide->intermediate_node + Chloroacetic Acid

Caption: General reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of Crude (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (4-Methylphenoxy)acetic acid (also known as p-Methylphenoxyacetic acid or MCPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures.- Too much solvent was used.- The crude material has a high impurity level, which can inhibit crystallization.- Select a less effective solvent: If the compound is very soluble, try a solvent in which it is only sparingly soluble at room temperature but soluble when hot. A mixed solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) can also be effective.[1] - Reduce the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Pre-purification: If the crude product is highly impure, consider a preliminary purification step like acid-base extraction before recrystallization.
Product Oils Out During Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of impurities is depressing the melting point and interfering with crystal lattice formation.- Lower the temperature: Ensure the solution cools slowly. Seeding with a pure crystal can sometimes induce crystallization.- Change the solvent system: Use a lower-boiling point solvent or a different solvent mixture.[1]- Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which it is insoluble, such as hexanes.[1]
Discolored Product (Yellow or Brown) - Presence of unreacted p-cresol (B1678582), which can oxidize and form colored impurities.- Thermal decomposition during synthesis or purification.- Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may reduce the yield.- Acid-Base Extraction: This method is effective at removing phenolic impurities like unreacted p-cresol.
Incomplete Separation During Acid-Base Extraction - Incorrect pH during extraction or precipitation.- Insufficient mixing of the aqueous and organic layers.- pH Adjustment: Ensure the pH is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and transfer it to the aqueous layer. When re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < 4).- Thorough Mixing: Ensure vigorous shaking of the separatory funnel to maximize the surface area between the two phases and allow for efficient extraction.
Broad or Tailing Peaks in HPLC Analysis - Interaction of the carboxylic acid with the silica-based column material.- Modify the Mobile Phase: Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities are unreacted starting materials, namely p-cresol and chloroacetic acid . Another potential impurity is sodium chloroacetate if it is used as a reactant.

Q2: What is a reliable method for removing unreacted p-cresol?

A2: Acid-base extraction is a highly effective method.[1] By dissolving the crude product in an organic solvent (like diethyl ether or ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution), the acidic this compound will be converted to its water-soluble carboxylate salt and move to the aqueous layer. The less acidic p-cresol will also be extracted into the basic aqueous layer, while any neutral impurities remain in the organic phase. Subsequent acidification of the aqueous layer will precipitate the purified this compound.

Q3: Which solvent system is recommended for the recrystallization of this compound?

A3: Hot water has been successfully used for the recrystallization of this compound.[2] Other potential solvent systems for phenoxyacetic acids, which may require some optimization, include ethanol/water mixtures and toluene.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold to maximize recovery.

Q4: My purified this compound has a melting point lower than the literature value (140-142 °C). What does this indicate?

A4: A lower and broader melting point range is a strong indication of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression of the melting point. Further purification steps, such as another recrystallization or column chromatography, may be necessary to achieve higher purity.

Q5: Can column chromatography be used to purify crude this compound?

A5: Yes, column chromatography can be an effective purification method. Due to the acidic nature of the compound, it is advisable to add a small percentage of an acid (e.g., 0.5-1% acetic acid) to the eluent to prevent streaking on the silica (B1680970) gel. A typical solvent system could be a gradient of ethyl acetate in hexanes.

Experimental Protocols

I. Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities and unreacted p-cresol.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether in a separatory funnel.

  • Extraction with Base: Add 10% sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of this compound and unreacted p-cresol, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the acidic components are removed. Combine the aqueous extracts.

  • Wash Organic Layer: Wash the remaining organic layer (containing any neutral impurities) with brine, then dry it over anhydrous sodium sulfate. The neutral impurities can be recovered by evaporating the solvent, if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M HCl while stirring until the solution is acidic (test with pH paper, pH should be ~2). A white precipitate of pure this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified this compound, for example, in a desiccator over a drying agent.

II. Purification by Recrystallization

This protocol is for the purification of this compound that is already reasonably pure.

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals. The purity can be assessed by taking a melting point.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization p_cresol p-Cresol crude_product Crude this compound p_cresol->crude_product chloroacetic_acid Chloroacetic Acid chloroacetic_acid->crude_product naoh NaOH naoh->crude_product dissolve Dissolve in Organic Solvent crude_product->dissolve Start Purification extract_base Extract with Aqueous Base dissolve->extract_base separate_layers Separate Layers extract_base->separate_layers acidify Acidify Aqueous Layer separate_layers->acidify Aqueous Layer isolate_precipitate Isolate Precipitate acidify->isolate_precipitate dissolve_hot Dissolve in Hot Solvent isolate_precipitate->dissolve_hot Further Purification cool Cool to Crystallize dissolve_hot->cool filter_crystals Filter Crystals cool->filter_crystals pure_product Pure this compound filter_crystals->pure_product Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions Solutions start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent / Triturate oiling_out->change_solvent Yes discolored Discolored Product? low_yield->discolored No reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent Yes acid_base Perform Acid-Base Extraction low_yield->acid_base High Impurity pure_product Pure Product discolored->pure_product No activated_carbon Use Activated Carbon discolored->activated_carbon Yes change_solvent->recrystallization reduce_solvent->recrystallization acid_base->recrystallization Proceed to Recrystallization activated_carbon->recrystallization

Caption: Troubleshooting logic for the purification of this compound.

References

stability and degradation of (4-Methylphenoxy)acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methylphenoxy)acetic acid in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: The acidity or alkalinity of the solution can significantly impact the degradation rate. Generally, phenoxyacetic acids exhibit different stability profiles at varying pH levels. For instance, related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) show faster degradation in more acidic conditions (pH 2.5-3.5) compared to slightly less acidic environments (pH 4.5)[1]. Many phenolic compounds are also known to be unstable at high (alkaline) pH[2].

  • Light Exposure (Photodegradation): Exposure to light, particularly UV radiation, is a major cause of degradation for phenoxyacetic acids[1][3][4]. This process, known as photodegradation, can lead to the formation of various by-products[1].

  • Temperature: Elevated temperatures can accelerate the degradation of this compound in solution[5]. A safety data sheet for the compound indicates a high decomposition temperature (>200°C) for the pure substance, but in aqueous solutions, degradation can occur at much lower temperatures over time[1].

2. What are the expected degradation products of this compound in water?

While specific studies on this compound are limited, data from structurally similar phenoxyacetic acids provide insights into potential degradation products.

  • Photodegradation Products: Based on studies of the closely related herbicide MCPA (4-chloro-2-methylphenoxyacetic acid), potential photoproducts could include p-cresol (4-methylphenol) and other hydroxylated derivatives[1]. For 2,4-D, photodegradation can yield chlorinated phenols and other phenoxyacetic acids[6].

  • Oxidative Degradation (e.g., Ozonation): If strong oxidizing agents are present, degradation can lead to the formation of compounds such as phenyl formate, salicylic (B10762653) acid, phenol, and smaller organic acids like oxalic acid [7].

  • Hydrolytic Degradation: While the acid form of phenoxyacetic acids is generally more stable to hydrolysis than its ester form, under forcing conditions (e.g., high pH), cleavage of the ether linkage could potentially occur, yielding p-cresol and glycolic acid [1][8].

3. How soluble is this compound in water, and how does pH affect its solubility?

This compound has limited solubility in water[9][10]. As a carboxylic acid, its solubility is pH-dependent. In acidic solutions (below its pKa), the compound will be in its less soluble, neutral form. As the pH of the solution increases to become more alkaline, the carboxylic acid group will deprotonate to form the more water-soluble carboxylate salt.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in the aqueous solution.

  • Possible Cause 1: Low Solubility.

    • Solution: this compound has low intrinsic water solubility[9][10]. Ensure you have not exceeded its solubility limit at the given temperature. Consider preparing a stock solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol, acetone) before diluting with the aqueous buffer[5][9]. However, be mindful that the co-solvent could potentially influence degradation kinetics.

  • Possible Cause 2: pH-Dependent Solubility.

    • Solution: If you are working with a buffered solution at a low pH, the compound may be in its less soluble acid form. To increase solubility, consider adjusting the pH to a more neutral or slightly alkaline level, if your experimental design permits. The solubility of phenoxyacetic acids generally increases with pH as the carboxylic acid is converted to its more soluble salt form.

  • Possible Cause 3: Temperature Effects.

    • Solution: Ensure your solution is not being stored at a lower temperature than when it was prepared, as this can decrease solubility. Gentle warming and sonication may help to redissolve the compound, but be cautious of potential thermal degradation.

Issue 2: Inconsistent analytical results (e.g., varying concentrations in HPLC analysis).

  • Possible Cause 1: Adsorption to Surfaces.

    • Solution: Phenoxyacetic acids can sometimes adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) containers to minimize adsorption. Including a small percentage of organic solvent in your mobile phase and sample diluent can also help to reduce this effect.

  • Possible Cause 2: Degradation During Sample Preparation or Storage.

    • Solution: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, protect them from light and store them at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to minimize degradation[11]. Avoid repeated freeze-thaw cycles[11].

  • Possible Cause 3: Inappropriate Analytical Method.

    • Solution: Ensure your analytical method is validated for stability-indicating properties. This means the method should be able to separate the intact this compound from its potential degradation products. A forced degradation study is recommended to confirm this. HPLC-MS/MS is a highly specific and sensitive method for analyzing phenoxyacetic acids and their metabolites[12].

Issue 3: Accelerated degradation of the compound is observed.

  • Possible Cause 1: Exposure to Light.

    • Solution: Photodegradation is a significant pathway for phenoxyacetic acids[1]. Always prepare and store solutions in amber-colored glassware or wrap containers in aluminum foil to protect them from light. Conduct experiments under controlled and minimized lighting conditions.

  • Possible Cause 2: Incompatible Solution Components.

    • Solution: The safety data sheet indicates that strong oxidizing agents and strong bases are incompatible with this compound[1]. Ensure your aqueous solution does not contain these substances unless they are a deliberate part of your experimental design.

  • Possible Cause 3: High Temperature.

    • Solution: If your experiment involves elevated temperatures, be aware that this will likely increase the rate of degradation[5]. It is crucial to maintain precise temperature control and to account for this factor when interpreting your results.

Data Presentation

Table 1: Factors Influencing the Stability of Phenoxyacetic Acids in Aqueous Solutions (based on related compounds)

ParameterConditionEffect on StabilityReference(s)
pH High pH (alkaline)Increased degradation rate for many phenolic compounds.[2]
Low pH (acidic)Can increase degradation rate for some phenoxyacetic acids (e.g., 2,4-D).[1]
Light UV IrradiationSignificant degradation (photolysis).[1][3][4]
Temperature Increased TemperatureAccelerates degradation.[5]
Oxidizing Agents Presence of Ozone, etc.Rapid degradation.[7]

Table 2: Potential Degradation Products of this compound Based on Analogs

Degradation PathwayPotential ProductsPrecursor AnalogReference(s)
Photodegradationp-Cresol, Hydroxylated DerivativesMCPA[1]
OzonationPhenyl formate, Salicylic acid, Phenol, Oxalic acidPhenoxyacetic acid[7]
Forced Hydrolysisp-Cresol, Glycolic acid2,4-D[8]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and to assess the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system. Due to its low water solubility, you may need to first dissolve the compound in a small amount of methanol (B129727) or acetonitrile (B52724) and then dilute it with high-purity water to the final concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours)[11].

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours)[11].

    • Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature, protected from light, for a defined period (e.g., 24 hours)[11].

    • Thermal Degradation: Incubate the stock solution at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), protected from light[11].

    • Photodegradation: Expose the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions[11].

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including a non-stressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Compare the chromatograms to identify the formation of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Mandatory Visualization

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal (60°C, Dark) prep_stock->thermal Apply Stress photo Photolytic (UV Light, RT) prep_stock->photo Apply Stress sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC-MS/MS sampling->analysis evaluation Identify Degradants & Assess Stability Pathway analysis->evaluation Degradation_Pathways cluster_photolytic Photolytic Stress (UV Light) cluster_oxidative Oxidative Stress (e.g., O3) cluster_hydrolytic Hydrolytic Stress (Acid/Base) parent This compound photo_prod p-cresol & Hydroxylated Derivatives parent->photo_prod hv ox_prod Phenol, Salicylic Acid, Small Organic Acids parent->ox_prod [O] hydro_prod p-cresol & Glycolic Acid parent->hydro_prod H+/OH-, Δ

References

Technical Support Center: Resolving Solubility Challenges of (4-Methylphenoxy)acetic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (4-Methylphenoxy)acetic acid in their bioassays, ensuring its complete dissolution is paramount for obtaining accurate and reproducible results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to pale yellow crystalline powder. It has low solubility in water but is soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1][2] This inherent low aqueous solubility is a primary reason for the challenges encountered during its use in aqueous-based bioassays.

Q2: I am observing precipitation of this compound in my cell culture media. What are the common causes?

Precipitation of compounds in cell culture media can be attributed to several factors:

  • "Solvent Shock": This occurs when a concentrated stock solution (e.g., in DMSO) is rapidly diluted into the aqueous culture medium, causing the compound to crash out of solution.[3]

  • Exceeding Solubility Limit: The final concentration of the compound in the media may be higher than its maximum solubility in that specific medium.

  • Temperature Effects: The solubility of compounds can be temperature-dependent. Adding a compound to cold media can decrease its solubility.[3][4][5]

  • pH of the Medium: As a carboxylic acid, the solubility of this compound is pH-dependent. Standard cell culture media, typically buffered around pH 7.4, may not be optimal for keeping it dissolved.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds. However, it is crucial to keep the final concentration of DMSO in the bioassay low (typically below 0.5% or even 0.1%) to avoid solvent-induced toxicity or off-target effects.[3] Ethanol is another organic solvent in which this compound is soluble.[1]

Q4: Are there alternatives to DMSO for dissolving this compound?

Yes, several alternatives to DMSO can be considered, especially if DMSO is found to interfere with the assay or cause cellular toxicity. These include:

  • Ethanol: Can be used as a primary solvent or co-solvent.

  • Polyethylene glycol (PEG 400): A less toxic alternative that can be suitable for in vivo and in vitro studies.

  • Dimethylformamide (DMF): Another organic solvent with good solubilizing properties.

  • Zwitterionic liquids (ZILs): These are a newer class of solvents that have shown promise as biocompatible alternatives to DMSO.[6]

It is essential to test the compatibility and potential toxicity of any alternative solvent in your specific bioassay system.

Q5: How can I increase the aqueous solubility of this compound?

As a carboxylic acid, the solubility of this compound can be significantly increased by raising the pH of the solution. By deprotonating the carboxylic acid group to form a more soluble carboxylate salt, the compound's solubility in aqueous solutions can be enhanced. This is typically achieved by adding a base like sodium hydroxide (B78521) (NaOH).

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Observation: A precipitate forms immediately after adding the stock solution of this compound to the cell culture medium.

Potential Cause Recommended Solution
Solvent Shock Perform a stepwise dilution. First, dilute the stock solution in a smaller volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final culture volume. Alternatively, add the stock solution dropwise while gently agitating the media.[3]
High Final Concentration Determine the maximum soluble concentration of the compound in your specific culture medium through a solubility test (see Experimental Protocols). Ensure your final working concentration is below this limit.
Low Media Temperature Always use pre-warmed (37°C) cell culture media when preparing your final dilutions.[3][4][5]
Issue 2: Precipitation Over Time in the Incubator

Observation: The media containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation.

Potential Cause Recommended Solution
Temperature Shift Ensure the incubator provides a stable temperature. Pre-warming the media before adding the compound can help mitigate this.
pH Shift in Media Cell metabolism can alter the pH of the culture medium over time, potentially causing a pH-sensitive compound to precipitate. Monitor the pH of your culture and consider using a more strongly buffered medium or changing the media more frequently.
Compound Instability The compound may be degrading into less soluble byproducts. Assess the stability of the compound in your culture media over the course of your experiment.
Interaction with Media Components Test the solubility of the compound in a simpler buffer (e.g., PBS) to determine if specific media components are causing the precipitation.

Data Presentation

Solvent Solubility Notes
WaterLow[1][2]Solubility is pH-dependent and increases with increasing pH.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
EthanolSoluble[1]A viable alternative or co-solvent to DMSO.
AcetoneSoluble[1]An organic solvent in which the compound dissolves.
DichloromethaneSoluble[1]An organic solvent suitable for dissolution.
MethanolSolubleMentioned as a solvent for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 166.17 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh out 1.66 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the compound is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Preparation of a Stock Solution using pH Modification (NaOH)

This protocol outlines the preparation of a 10 mM stock solution of this compound in an aqueous solution using sodium hydroxide.

Materials:

  • This compound (MW: 166.17 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution, sterile

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • pH meter or pH strips

  • Vortex mixer

Procedure:

  • Weigh out 1.66 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add a small volume of sterile water (e.g., 500 µL) to the tube. The compound will not dissolve at this stage.

  • While vortexing, add the 1 M NaOH solution dropwise until the this compound is fully dissolved. This will form the sodium salt of the acid, which is more water-soluble.

  • Check the pH of the solution. Adjust the pH to a physiologically acceptable range (e.g., 7.4-8.0) by adding small increments of a sterile acidic solution (e.g., 1 M HCl) if necessary. Be cautious as adding too much acid will cause the compound to precipitate out of solution.

  • Bring the final volume of the solution to 1 mL with sterile water.

  • Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Aliquot and store at -20°C.

Signaling Pathways and Experimental Workflows

While specific studies detailing the effects of this compound on major signaling pathways like NF-κB, MAPK, and PI3K-Akt were not identified in the performed searches, it is known that acetic acid and its derivatives can influence these pathways. For instance, some studies have shown that acetic acid can modulate the MAPK and NF-κB signaling pathways.[6] Researchers should consider investigating the potential impact of this compound on these pathways in their specific experimental models.

Diagrams

Below are diagrams illustrating a general experimental workflow for testing compound solubility and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_analysis Analysis A Weigh Compound B Add Solvent (e.g., DMSO or NaOH/H2O) A->B C Vortex/Sonicate B->C E Stepwise Dilution C->E Stock Solution D Pre-warm Cell Culture Media D->E F Add to Assay E->F G Visual Inspection for Precipitation F->G Observe H Microscopic Examination G->H

Caption: Experimental workflow for preparing and testing the solubility of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound Receptor Cell Surface Receptor Compound->Receptor Binds/Activates? MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) MAPK_Pathway->Cellular_Response NFkB_Pathway->Cellular_Response PI3K_Akt_Pathway->Cellular_Response

Caption: A hypothetical signaling cascade for investigation of this compound's effects.

References

interpreting unexpected results in (4-Methylphenoxy)acetic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with (4-Methylphenoxy)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Higher than Expected Cytotoxicity or Cell Death

Question: I am observing significant cell death in my culture when treating with this compound, which is unexpected as it's reported to have low cytotoxicity. What could be the cause?

Answer:

Unexpected cytotoxicity can stem from several factors, most notably the formulation of the compound and the sensitivity of the cell line.

  • Formulation Impurities: Commercial formulations of this compound, especially those intended for herbicidal use, often contain surfactants and other additives. These additives can be significantly more cytotoxic than the active ingredient itself. Studies have shown that while pure this compound has minimal impact on cell viability, some surfactants used in formulations can cause dramatic decreases in cell survival.

  • Cell Line Sensitivity: While generally considered to have low cytotoxicity to mammalian cells, specific cell lines may exhibit higher sensitivity. It is also possible that at very high concentrations, off-target effects could lead to cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to your cells. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line.

Troubleshooting Steps:

  • Verify Compound Purity: If using a commercial formulation, try to obtain a pure, analytical-grade sample of this compound to determine if the cytotoxicity is due to the active ingredient or additives.

  • Solvent Control: Run a control experiment with the solvent at the same concentration used in your experimental setup to rule out solvent-induced toxicity.

  • Dose-Response Analysis: Perform a dose-response experiment with a wide range of concentrations to determine the cytotoxic threshold for your specific cell line.

  • Literature Review: Check the literature for studies using this compound on the same or similar cell lines to compare your observations.

Issue 2: Non-Monotonic or Biphasic Dose-Response Curve

Question: My dose-response curve for this compound is not a standard sigmoidal shape. I'm observing a U-shaped or inverted U-shaped curve. Is this a valid result?

Answer:

Yes, a non-monotonic (e.g., biphasic or U-shaped) dose-response is a known phenomenon for compounds that interact with hormonal signaling pathways, including synthetic auxins like this compound.[1][2][3][4] This is often referred to as hormesis, where a substance has the opposite effect at low doses compared to high doses.

  • Mechanism: This can occur due to several factors, including the activation of different signaling pathways at different concentrations, receptor downregulation at high concentrations, or the involvement of multiple receptor types with varying affinities. For auxins, low concentrations might stimulate growth, while high concentrations are inhibitory, leading to a bell-shaped dose-response curve in plant-based assays.

Troubleshooting and Interpretation:

  • Expand Concentration Range: Ensure your experiment covers a wide range of concentrations, including very low doses, to fully characterize the dose-response relationship.

  • Increase Data Points: Use more concentrations, especially around the inflection points of the curve, to accurately define its shape.

  • Consider the Endpoint: The nature of the measured endpoint can influence the shape of the dose-response curve.

  • Literature Precedent: Be aware that non-monotonic dose-responses are documented for endocrine-active compounds and should not be automatically dismissed as experimental error.[2][3][5]

Issue 3: Inconsistent or No Auxin-Like Activity in Plant-Based Assays

Question: I am not observing the expected auxin-like effects (e.g., root growth inhibition, coleoptile elongation) in my plant bioassay with this compound. What could be wrong?

Answer:

Several factors can lead to a lack of auxin-like activity in plant-based assays.

  • Inappropriate Concentration Range: The optimal concentration for observing auxin effects can be narrow. Too high a concentration can be supraoptimal and inhibitory, while too low a concentration may not elicit a measurable response.

  • Plant Species and Age: Different plant species and even different developmental stages of the same plant can have varying sensitivities to synthetic auxins.

  • Compound Stability: Although synthetic auxins are generally more stable than natural auxins like IAA, degradation can still occur, especially if exposed to light for prolonged periods or prepared in an inappropriate solvent.

  • Experimental Conditions: Factors such as temperature, pH of the medium, and light conditions can all influence the outcome of the bioassay.

Troubleshooting Workflow:

Start No Auxin Activity Observed Check_Conc Verify Concentration Range (Too high or too low?) Start->Check_Conc Check_Plant Assess Plant Material (Species, age, health) Check_Conc->Check_Plant If concentration is appropriate Dose_Response Perform a Wide-Range Dose-Response Experiment Check_Conc->Dose_Response If uncertain Check_Compound Evaluate Compound Stability (Fresh stock, light protection) Check_Plant->Check_Compound Check_Conditions Review Experimental Conditions (pH, temperature, light) Check_Compound->Check_Conditions Optimize_Protocol Optimize Assay Protocol (e.g., different plant species) Check_Conditions->Optimize_Protocol Dose_Response->Check_Plant If still no effect Successful_Outcome Expected Auxin Activity Observed Dose_Response->Successful_Outcome If successful Optimize_Protocol->Successful_Outcome

Caption: Troubleshooting workflow for absent auxin activity.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a synthetic auxin.[6] It mimics the action of the natural plant hormone indole-3-acetic acid (IAA). At a molecular level, it enhances the interaction between the TIR1/AFB auxin co-receptors and Aux/IAA transcriptional repressors.[7][8][9][10] This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, releasing the repression of Auxin Response Factors (ARFs). The de-repressed ARFs then modulate the transcription of auxin-responsive genes, leading to changes in cell division, elongation, and differentiation.[11] At herbicidal concentrations, this leads to uncontrolled and disorganized growth, ultimately causing the death of susceptible plants.[12][13]

2. Are there known off-target effects for this compound?

While the primary target is the auxin signaling pathway, like many small molecules, this compound could potentially have off-target effects, especially at high concentrations. However, specific, well-characterized off-target protein binding is not extensively documented in the readily available literature. In humans, high exposure has been associated with effects on the liver, kidneys, spleen, and thymus.[14] When unexpected effects are observed that cannot be explained by its known auxin activity, consider performing broader profiling assays to identify potential off-target interactions.

3. How should I prepare and store stock solutions of this compound?

This compound is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and DMSO.

  • Preparation: To prepare a stock solution, dissolve the powder in a small amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting to the final volume with your culture medium or buffer. Gentle warming may aid dissolution.

  • Storage: Store stock solutions at -20°C in the dark to minimize degradation. For working solutions in aqueous media, it is best to prepare them fresh for each experiment.

Data Summary

Table 1: Potential Dose-Dependent Effects of this compound and Related Compounds

Concentration RangeExpected/Observed EffectPotential Unexpected ResultPossible Explanation
Low (e.g., nM to low µM) In plants, stimulation of cell elongation and division.Stronger than expected growth promotion or, conversely, slight inhibition.Hormesis or biphasic dose-response.[1][4]
Moderate (e.g., µM to low mM) In plants, classic auxin responses (e.g., root growth inhibition). In animal cells, generally low cytotoxicity.Lack of expected auxin effect in plants. Unexpected cytotoxicity in animal cells.Plant resistance, experimental error. Cytotoxicity from formulation additives.[14]
High (e.g., >1 mM) In plants, severe phytotoxicity and death. In animal cells, potential for increased cytotoxicity.Reduced effect compared to moderate concentrations (in plants).Supraoptimal inhibition, receptor downregulation.[15]

Experimental Protocols

Protocol 1: Root Elongation Inhibition Bioassay for Auxin Activity

This bioassay is based on the principle that auxins inhibit root elongation at moderate to high concentrations.

Materials:

  • Seeds of a sensitive plant species (e.g., cress, lettuce, or Arabidopsis thaliana).

  • Petri dishes with filter paper.

  • This compound.

  • Solvent (e.g., DMSO).

  • Sterile distilled water.

  • Growth chamber or incubator.

Methodology:

  • Prepare Test Solutions: Prepare a series of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) in sterile distilled water. Include a solvent control with the same concentration of solvent as the highest test concentration.

  • Seed Plating: Place a sterile filter paper in each petri dish and moisten it with a specific volume of the corresponding test solution. Arrange 10-20 surface-sterilized seeds in a line on the upper half of each plate.

  • Incubation: Seal the petri dishes and place them vertically in a growth chamber with controlled temperature and light conditions (e.g., 22°C with a 16h light/8h dark cycle).

  • Measurement: After 3-5 days, measure the primary root length of the seedlings.

  • Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound on a chosen cell line.

Materials:

  • Adherent cell line of interest.

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution in a suitable solvent.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control to determine cell viability. Plot cell viability against the concentration of this compound.

Signaling Pathway Diagrams

cluster_nucleus Nucleus cluster_degradation Degradation Pathway AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by Auxin_Gene Auxin-Responsive Gene ARF->Auxin_Gene Transcription Transcription ARF->Transcription TIR1_AFB TIR1/AFB Receptor SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of SCF_Complex->AuxIAA Ubiquitinates Transcription->Auxin_Gene MPA This compound (Synthetic Auxin) MPA->TIR1_AFB Binds and Promotes Interaction with Aux/IAA

Caption: The TIR1/AFB signaling pathway activated by this compound.

References

safe handling and disposal procedures for (4-Methylphenoxy)acetic acid waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of (4-Methylphenoxy)acetic acid (also known as MCPA) waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its waste considered hazardous?

A1: this compound is a selective herbicide.[1] Its waste is considered hazardous due to its potential to cause serious eye damage, skin irritation, and harm to aquatic life with long-lasting effects.[2] Improper disposal can lead to environmental contamination and health risks.

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][4]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][6]

Q3: Can I dispose of small amounts of this compound waste down the drain?

A3: No. This compound waste should not be disposed of down the drain without proper treatment. It is toxic to aquatic organisms and can persist in the environment.[2] Neutralized waste may be drain-disposed only if it meets local wastewater regulations and does not contain other hazardous constituents.[7][8]

Q4: What are the primary disposal methods for this compound waste?

A4: The primary and preferred method of disposal is incineration at a licensed hazardous waste facility.[2] In some cases, burial in a specially licensed landfill may be permissible.[2] Always consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Q5: How should I store this compound waste before disposal?

A5: Store waste in original or compatible, properly labeled containers with the words "Hazardous Waste" and a clear description of the contents.[8] Keep containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Troubleshooting Guide

Issue EncounteredProbable CauseTroubleshooting Steps
Crystallization or precipitation in the waste container. Temperature fluctuations or solvent evaporation.Gently warm the container in a secondary containment vessel to redissolve the precipitate. If unsuccessful, consult with your EHS department for disposal as a solid waste.
Foul odor from the waste container. Chemical decomposition or reaction with contaminants.Do not open the container. Move the container to a fume hood and contact your EHS department immediately for guidance on identification and disposal.
The pH of the neutralized waste is unstable. Incomplete reaction or buffering effects from other components in the waste stream.Allow the neutralized solution to sit for a longer period, re-testing the pH periodically. If instability persists, it may indicate the presence of other reactive species. Consult your EHS department.
Personal Protective Equipment (PPE) becomes contaminated. Accidental splash or improper handling.Immediately and safely remove the contaminated PPE, avoiding contact with skin. Dispose of the contaminated PPE as hazardous solid waste. Wash hands and any exposed skin thoroughly.

Quantitative Data Summary

ParameterValueReference
EPA Hazardous Waste Number U240 (when discarded as a commercial chemical product)[2]
Melting Point 140 - 142 °C[1][3]
Decomposition Temperature > 200°C[3][9]
pH for Drain Disposal (after neutralization) 5.5 - 9.0[7][10]
Water Dilution for Neutralized Waste Flush with at least 20 parts water[10][11]

Detailed Experimental Protocols

Protocol 1: Neutralization of Acidic this compound Waste for Aqueous Solutions

Objective: To neutralize aqueous waste containing this compound to a pH suitable for drain disposal, in accordance with local regulations. This protocol is only for waste where the sole hazardous characteristic is corrosivity (B1173158).

Materials:

  • Aqueous this compound waste

  • Sodium bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Ice bath

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood.[11] Place the beaker containing the acidic waste on a stir plate within a secondary container (e.g., an ice bath) to manage heat generation.[8]

  • Initial pH Measurement: Measure and record the initial pH of the waste solution.

  • Neutralization: Slowly add the neutralizing agent (sodium bicarbonate or 5% NaOH solution) to the acidic waste while stirring continuously.[7] Monitor the pH of the solution frequently.

  • pH Adjustment: Continue adding the neutralizing agent in small increments until the pH of the solution is stable between 5.5 and 9.0.[7][10]

  • Final pH Verification: Once the target pH range is achieved, let the solution sit for at least 10 minutes and re-measure the pH to ensure it remains stable.

  • Disposal: If the neutralized waste meets all local wastewater discharge regulations, it can be poured down the drain, followed by flushing with a large volume of water (at least 20 parts water to the neutralized solution).[10][11]

  • Record Keeping: Document the neutralization process, including the initial and final pH, the amount of neutralizing agent used, and the date of disposal in a chemical treatment log.[7]

Protocol 2: Small-Scale Spill Cleanup

Objective: To safely clean up a small spill of solid this compound.

Materials:

  • Spill containment materials (e.g., sand, vermiculite)

  • Scoop or dustpan (non-sparking)

  • Designated hazardous waste container with a lid

  • Decontamination solution (e.g., soap and water)

  • Paper towels or absorbent pads

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat, and if powder is airborne, a respirator)

Procedure:

  • Area Security: Alert personnel in the immediate area and restrict access.

  • Containment: If the spilled material is a solid, dampen it slightly with water to prevent dust from becoming airborne.[12] Create a border around the spill with an inert absorbent material like sand or vermiculite.

  • Collection: Carefully scoop the contained material into a clearly labeled hazardous waste container.[12]

  • Decontamination: Clean the spill area with a soap and water solution, using absorbent pads or paper towels.[12] Place all used cleaning materials into the hazardous waste container.

  • Final Cleaning: Wipe the area with a clean, wet paper towel.

  • Waste Disposal: Seal the hazardous waste container and arrange for its disposal through your institution's EHS department.

  • PPE Disposal: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Visualized Workflows

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps spill Spill Occurs alert Alert Personnel & Restrict Area spill->alert IMMEDIATELY don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Inert Material don_ppe->contain collect Collect Waste into Hazardous Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose_waste Dispose of Waste via EHS decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands Waste_Disposal_Decision_Tree cluster_Characterization Waste Characterization cluster_Treatment_Disposal Treatment & Disposal start Generated (4-Methylphenoxy) acetic acid Waste is_aqueous Is the waste purely aqueous with only corrosivity as a hazard? start->is_aqueous neutralize Neutralize to pH 5.5-9.0 (See Protocol 1) is_aqueous->neutralize Yes hazardous_waste Collect for Hazardous Waste Disposal (Incineration) is_aqueous->hazardous_waste No (e.g., contains solvents, other toxics) drain_disposal Dispose down drain with 20 parts water (if permitted) neutralize->drain_disposal

References

Validation & Comparative

A Comparative Analysis of the Herbicidal Efficacy of (4-Methylphenoxy)acetic acid and MCPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of (4-Methylphenoxy)acetic acid and its chlorinated analogue, (4-Chloro-2-methylphenoxy)acetic acid (MCPA). While both compounds share a foundational phenoxyacetic acid structure, the presence of a chlorine atom in MCPA significantly influences its herbicidal activity. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the underlying biochemical pathways.

Chemical Structures and Properties

The key structural difference between the two molecules lies in the substitution on the aromatic ring. This compound possesses a methyl group at the para position, whereas MCPA has both a methyl group at the ortho position and a chlorine atom at the para position. This seemingly minor difference has profound implications for their biological activity.

CompoundThis compoundMCPA ((4-Chloro-2-methylphenoxy)acetic acid)
CAS Number 940-64-7[1]94-74-6
Molecular Formula C₉H₁₀O₃[1]C₉H₉ClO₃
Molar Mass 166.17 g/mol 200.62 g/mol
Appearance White to off-white solid[1]White to light brown solid
Key Structural Difference No chlorine atomContains a chlorine atom at the 4-position

Mechanism of Action: Synthetic Auxins

Both this compound and MCPA are classified as synthetic auxin herbicides.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species, particularly broadleaf weeds.[2] The herbicidal action is a result of the overstimulation of auxin-responsive genes, leading to a cascade of physiological disruptions.

The general signaling pathway for synthetic auxin herbicides like MCPA is initiated by their binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other members of the AUXIN SIGNALING F-BOX (AFB) family. This binding promotes the interaction of these receptors with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), which can then regulate the transcription of numerous genes involved in plant growth and development. The sustained and unregulated activation of these pathways by synthetic auxins leads to epinasty, cell division disruption, and eventual plant death.

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Synthetic Auxin Synthetic Auxin Auxin Receptors (TIR1/AFB) Auxin Receptors (TIR1/AFB) Synthetic Auxin->Auxin Receptors (TIR1/AFB) SCF Complex SCF Complex Auxin Receptors (TIR1/AFB)->SCF Complex activates Aux/IAA Repressors Aux/IAA Repressors 26S Proteasome 26S Proteasome Aux/IAA Repressors->26S Proteasome degradation ARF Transcription Factors ARF Transcription Factors Aux/IAA Repressors->ARF Transcription Factors inhibits SCF Complex->Aux/IAA Repressors targets for ubiquitination Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factors->Auxin-Responsive Genes activates transcription Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth

Figure 1: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Herbicidal Efficacy

A comprehensive review of the scientific literature reveals a significant disparity in the available data on the herbicidal efficacy of this compound compared to MCPA. While MCPA is a well-established and extensively studied herbicide, quantitative data for this compound's herbicidal activity is scarce.

Structure-Activity Relationship Insights:

Studies on phenoxyacetic acid derivatives consistently indicate that the nature and position of substituents on the aromatic ring are critical for herbicidal activity. The presence of a chlorine atom at the para-position, as seen in MCPA, is generally associated with enhanced herbicidal efficacy. This is attributed to factors such as increased binding affinity to auxin receptors and greater stability within the plant. The replacement of this chlorine with a methyl group, as in the hypothetical comparison to this compound, is expected to reduce herbicidal potency.

Quantitative Data Summary:

The following table summarizes the available quantitative data on the herbicidal efficacy of MCPA. Due to the lack of published studies with quantitative herbicidal data for this compound, this section of the table remains unpopulated. This data gap is a critical finding of this comparative analysis.

Target Weed SpeciesHerbicideApplication RateEfficacy (% Control)Reference
Wild Mustard (Sinapis arvensis)MCPA0.5 - 1 pt/AHighly Effective[3]
Thistle spp.MCPA300 mL in 10 L water (spot treatment)Effective[4]
Dock spp.MCPANot specifiedEffective
Melilotus officinalisFlorasulam + MCPA800 g/ha91%[5]
Carthamus oxyacanthusFlorasulam + MCPA800 g/ha95%[5]
Sonchus oleraceusFlorasulam + MCPA800 g/ha92%[5]
Centaurea ibericaFlorasulam + MCPA800 g/ha95%[5]
Various Broadleaf WeedsThis compoundNo data availableNo data available

Experimental Protocols

To facilitate further research and comparative studies, a representative experimental protocol for evaluating the herbicidal efficacy of a post-emergence herbicide like MCPA is provided below.

Objective: To determine the dose-response relationship of MCPA on a target broadleaf weed species.

Materials:

  • Certified seeds of the target weed species (e.g., Sinapis arvensis).

  • Potting medium (e.g., a mixture of peat, perlite, and vermiculite).

  • Pots (e.g., 10 cm diameter).

  • MCPA formulation of known concentration.

  • Calibrated laboratory sprayer.

  • Growth chamber or greenhouse with controlled environmental conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Analytical balance.

  • Drying oven.

Procedure:

  • Plant Culture: Sow weed seeds in pots filled with the potting medium and grow them in the controlled environment.

  • Herbicide Application: Once the weeds have reached a specific growth stage (e.g., 3-4 true leaves), apply MCPA at a range of doses (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha). Include a non-treated control.

  • Experimental Design: Use a completely randomized design with at least four replicates per treatment.

  • Efficacy Assessment: At a set time after treatment (e.g., 21 days), visually assess the percentage of weed control for each pot, where 0% is no effect and 100% is complete plant death.

  • Biomass Measurement: Harvest the above-ground biomass of all plants in each pot, place them in labeled paper bags, and dry them in an oven at 70°C to a constant weight.

  • Data Analysis: Analyze the visual assessment and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for each parameter.

Herbicide_Efficacy_Workflow Seed Sowing & Germination Seed Sowing & Germination Plant Growth to Target Stage Plant Growth to Target Stage Seed Sowing & Germination->Plant Growth to Target Stage Herbicide Application (Dose Range) Herbicide Application (Dose Range) Plant Growth to Target Stage->Herbicide Application (Dose Range) Incubation in Controlled Environment Incubation in Controlled Environment Herbicide Application (Dose Range)->Incubation in Controlled Environment Visual Efficacy Assessment Visual Efficacy Assessment Incubation in Controlled Environment->Visual Efficacy Assessment Biomass Harvest & Drying Biomass Harvest & Drying Incubation in Controlled Environment->Biomass Harvest & Drying Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Visual Efficacy Assessment->Data Analysis (ED50 Calculation) Biomass Harvest & Drying->Data Analysis (ED50 Calculation) Conclusion on Efficacy Conclusion on Efficacy Data Analysis (ED50 Calculation)->Conclusion on Efficacy

Figure 2: General experimental workflow for herbicide efficacy testing.

Conclusion

Based on the available evidence and an understanding of the structure-activity relationships of phenoxyacetic acid herbicides, MCPA is a significantly more potent herbicide than this compound. The presence of the chlorine atom in MCPA is a key determinant of its high herbicidal efficacy. There is a clear need for quantitative experimental studies on the herbicidal activity of this compound to enable a direct and robust comparison. Future research should focus on conducting parallel efficacy trials of both compounds on a range of broadleaf weed species to definitively quantify their relative potencies.

References

The Unseen Architects of Plant Life: A Comparative Guide to the Structure-Activity Relationship of Substituted Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle molecular tweaks that dictate the efficacy of bioactive compounds is paramount. This guide delves into the structure-activity relationship (SAR) of substituted phenoxyacetic acids, a class of synthetic auxins that have revolutionized agriculture and provided invaluable tools for plant biology research. By objectively comparing their performance with supporting experimental data, we illuminate the chemical principles governing their potent hormonal effects.

Substituted phenoxyacetic acids mimic the natural plant hormone indole-3-acetic acid (IAA), playing a crucial role in regulating plant growth and development. Their selective herbicidal activity against broadleaf weeds, leaving monocotyledonous crops unharmed, has made them indispensable in modern agriculture. This guide will explore how the type, position, and number of substituents on the phenoxyacetic acid scaffold influence their biological activity, providing a framework for the rational design of new and improved plant growth regulators.

Quantitative Comparison of Herbicidal Activity

The herbicidal efficacy of substituted phenoxyacetic acids is profoundly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of these compounds against various plant species, offering a quantitative comparison of their activity. Lower IC50 values indicate higher herbicidal potency.

CompoundSubstituent(s)Target SpeciesIC50 (mmol L⁻¹)Reference
Phenoxyacetic acid (PA)NoneLolium multiflorum (root)>1.25[1]
Brassica campestris (root)>1.25[1]
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-DichloroLolium multiflorum (root)0.039[1]
Brassica campestris (root)0.010[1]
4-Chlorophenoxyacetic acid (4-CPA)4-ChloroVarious broadleaf weedsGenerally less active than 2,4-D[2]
2-Methyl-4-chlorophenoxyacetic acid (MCPA)2-Methyl, 4-ChloroLolium multiflorum (root)0.156[1]
Brassica campestris (root)0.020[1]
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)2,4,5-TrichloroVarious broadleaf weedsHighly active, similar to 2,4-D
2-Chlorophenoxyacetic acid (2-CPA)2-ChloroVarious broadleaf weedsGenerally less active than 2,4-D[2]
2,3-Dichlorophenoxyacetic acid (2,3-D)2,3-DichloroVarious broadleaf weedsActivity varies with species[2]

Deciphering the Auxin Signaling Pathway

Substituted phenoxyacetic acids exert their effects by hijacking the plant's natural auxin signaling pathway. The core of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin (natural or synthetic), these receptors, as part of an SCF E3 ubiquitin ligase complex, target Aux/IAA transcriptional repressors for degradation. This degradation liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of auxin-responsive genes, leading to a cascade of physiological effects.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Substituted Phenoxyacetic Acid TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF_inactive ARF (inactive) Aux_IAA->ARF_inactive Represses ARF_active ARF (active) ARF_inactive->ARF_active Activated upon Aux/IAA degradation DNA Auxin Response Element (ARE) ARF_active->DNA Binds to Gene_Expression Auxin-Responsive Gene Expression DNA->Gene_Expression Regulates

Auxin Signaling Pathway

Structure-Activity Relationship: A Logical Framework

The biological activity of substituted phenoxyacetic acids is governed by several key structural features. An acidic side chain, typically a carboxylic acid, is essential for activity. The nature, number, and position of substituents on the aromatic ring modulate this activity. Generally, halogen substitutions, particularly chlorine at the 2 and 4 positions, enhance herbicidal potency. A methyl group at the 2-position can also contribute to activity, as seen in MCPA. This logical relationship can be visualized as a decision tree influencing the final biological outcome.

SAR_Logic start Phenoxyacetic Acid Scaffold substituent Substituents on Phenyl Ring? start->substituent position Substituent Position(s)? substituent->position Yes activity Biological Activity substituent->activity No (Low Activity) type Substituent Type(s)? position->type type->activity Halogen (e.g., Cl) at 2 & 4 or Methyl at 2 & Halogen at 4 (High Activity) type->activity Other substitutions (Variable Activity)

SAR Logical Relationship

Experimental Protocols

To quantitatively assess the auxin-like activity of substituted phenoxyacetic acids, various bioassays are employed. Below are detailed protocols for two common and historically significant assays.

Avena Coleoptile Curvature Test

This classic bioassay measures the angle of curvature induced in oat (Avena sativa) coleoptiles by the asymmetric application of an auxin-like substance.

1. Plant Material and Growth:

  • Germinate Avena sativa seeds in complete darkness on moist filter paper in a petri dish for approximately 48-72 hours at 25°C.

  • Once the coleoptiles are 20-30 mm long, select uniform and straight seedlings for the assay.

2. Preparation of Coleoptiles:

  • Using a sharp razor blade, decapitate the apical 1-2 mm of the coleoptile tip to remove the primary source of endogenous auxin.

  • Allow the decapitated coleoptiles to remain in a dark, humid environment for 1-2 hours to deplete any remaining auxin.

3. Preparation and Application of Test Compounds:

  • Prepare agar (B569324) blocks (typically 1.5-2% agar) containing a range of concentrations of the substituted phenoxyacetic acid to be tested. A control block with no test compound should also be prepared.

  • Cut the solidified agar into small, uniform blocks (e.g., 2x2x1 mm).

  • Gently place an agar block asymmetrically on one side of the cut surface of a decapitated coleoptile. The primary leaf, which is still inside the coleoptile, can be slightly pulled up to provide a platform for the agar block.

4. Incubation and Measurement:

  • Incubate the coleoptiles in a dark, humid chamber at 25°C for 90-120 minutes.

  • After incubation, create a shadowgraph of the coleoptiles or photograph them against a protractor to measure the angle of curvature.

  • The degree of curvature is directly proportional to the concentration of the auxin-like substance in the agar block within a certain range.

Root Growth Inhibition Assay

High concentrations of auxins inhibit root elongation, a principle that forms the basis of this bioassay.

1. Plant Material and Growth:

  • Sterilize seeds of a suitable test species, such as cress (Lepidium sativum) or Arabidopsis thaliana, by rinsing them in 70% ethanol (B145695) for 1 minute followed by a 10% bleach solution for 10 minutes, and then washing thoroughly with sterile distilled water.

  • Aseptically place the seeds on the surface of a sterile nutrient agar medium in petri dishes.

  • Incubate the plates vertically in a growth chamber with a controlled light and temperature regime (e.g., 16 hours light/8 hours dark at 22°C) for 3-4 days until the primary roots are approximately 1-2 cm long.

2. Preparation and Application of Test Compounds:

  • Prepare sterile nutrient agar plates supplemented with a range of concentrations of the substituted phenoxyacetic acid. A control plate with no test compound is essential.

  • Carefully transfer the seedlings from the initial growth plates to the treatment plates, placing them on the surface of the agar.

3. Incubation and Measurement:

  • Return the plates to the vertical position in the growth chamber and incubate for an additional 2-3 days.

  • Mark the position of the root tip at the beginning of the treatment period.

  • After the incubation period, measure the length of new root growth from the initial mark to the new root tip.

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

Experimental Workflow Visualization

The general workflow for evaluating the herbicidal activity of a novel substituted phenoxyacetic acid involves synthesis, a series of bioassays, and data analysis to determine its structure-activity relationship.

ExperimentalWorkflow A Synthesis of Substituted Phenoxyacetic Acid Analog B Primary Screening: Avena Coleoptile Curvature Test A->B C Dose-Response Analysis: Root Growth Inhibition Assay B->C Active Compounds D Quantitative Data Collection (e.g., IC50 determination) C->D E Structure-Activity Relationship Analysis D->E F Lead Compound Identification E->F

Experimental Workflow

By systematically modifying the structure of phenoxyacetic acids and quantifying their biological effects through standardized bioassays, researchers can continue to unravel the intricate relationship between chemical structure and auxin activity. This knowledge not only aids in the development of more effective and selective herbicides but also deepens our fundamental understanding of plant growth and development.

References

A Comparative Analysis of (4-Methylphenoxy)acetic Acid and Indole-3-Acetic Acid (IAA) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity of the synthetic auxin (4-Methylphenoxy)acetic acid and the natural auxin Indole-3-Acetic Acid (IAA).

This guide provides a detailed comparison of this compound, a synthetic phenoxyacetic acid auxin commonly known as the herbicide MCPA, and Indole-3-acetic acid (IAA), the principal naturally occurring auxin in plants. This analysis is supported by experimental data on their physiological effects, receptor binding affinities, and underlying signaling mechanisms, offering valuable insights for researchers in plant science, agriculture, and drug development.

Overview and Chemical Structures

Indole-3-acetic acid (IAA) is the most abundant and physiologically active native auxin in plants, playing a pivotal role in virtually every aspect of plant growth and development. This compound is a synthetic analogue of IAA, belonging to the phenoxyalkanoic acid class of compounds. It is widely used as a selective herbicide for the control of broadleaf weeds in cereal crops and pastureland. While both compounds elicit auxin-like responses, their efficacy and specificity can differ significantly due to variations in their chemical structure, stability, and interaction with the plant's molecular machinery.

Comparative Performance Data

The auxin activity of both compounds is primarily mediated through their binding to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes.

Table 1: Comparative Binding Affinity to TIR1/AFB Receptors

Quantitative structure-activity relationship (qSAR) assays using purified Arabidopsis receptor proteins reveal differences in binding efficacy between IAA and this compound (MCPA). The following table summarizes the relative binding of these compounds to three representative members of the TIR1/AFB receptor clades.

CompoundReceptorRelative Binding Affinity Compared to IAA
This compound (MCPA) TIR1Lower
AFB2Lower
AFB5Lower
Indole-3-acetic acid (IAA) TIR1High (Reference)
AFB2High (Reference)
AFB5High (Reference)

Data interpretation: A recent study demonstrated that three phenoxy-carboxylate auxins, including MCPA, exhibited lower binding to all three tested receptors (TIR1, AFB2, and AFB5) in Arabidopsis compared to IAA[1].

Table 2: Comparative Physiological Effects

The differential binding to auxin receptors translates into varying physiological responses. The following table summarizes key comparative effects of this compound and IAA on plant growth and development.

Physiological EffectThis compound (MCPA)Indole-3-Acetic Acid (IAA)
Root Elongation Inhibitory, particularly at higher concentrations, leading to stunted root growth.Promotes root elongation at low concentrations, but becomes inhibitory at supraoptimal concentrations[2][3].
Coleoptile Elongation Promotes elongation, though generally reported to be less effective than IAA in some species[4].Strong promotion of elongation, forming the basis of classic auxin bioassays. Exhibits a bell-shaped dose-response curve[5][6].
Herbicidal Activity High activity against susceptible broadleaf species due to uncontrolled, lethal growth. More stable in plants than IAA[7].Low herbicidal activity due to rapid metabolic inactivation and homeostatic regulation by the plant.
Gene Expression Induces expression of auxin-responsive genes, leading to downstream physiological effects.Induces a well-characterized cascade of early and late auxin-responsive genes (e.g., Aux/IAA, GH3, SAUR families)[8].

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

Both this compound and IAA function through the same canonical auxin signaling pathway. The binding of the auxin molecule to the TIR1/AFB receptor acts as a "molecular glue," promoting the interaction between the receptor and an Aux/IAA repressor protein. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The removal of the repressor allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, which in turn mediate the physiological responses.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound or IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive represses Proteasome 26S Proteasome Aux_IAA->Proteasome AuxRE Auxin Response Element (Promoter) ARF_inactive->AuxRE ARF_active ARF (Active) ARF_active->AuxRE activates Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Ub Ubiquitin Ub->Aux_IAA ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Canonical auxin signaling pathway for both IAA and this compound.

Experimental Workflow: Comparative Root Elongation Assay

A common method to compare the physiological activity of different auxins is the root elongation assay, typically performed using Arabidopsis thaliana seedlings.

Root_Elongation_Workflow A Seed Sterilization & Stratification B Germination on Control Medium A->B C Transfer Seedlings to Treatment Plates B->C D Treatment Plates: - Control (No Auxin) - IAA (Concentration Gradient) - this compound (Concentration Gradient) C->D E Vertical Incubation (Controlled Environment) D->E F Image Acquisition (Daily) E->F G Root Length Measurement (Image Analysis Software) F->G H Data Analysis: - Dose-Response Curves - EC50 Calculation G->H

Caption: Workflow for a comparative auxin root elongation assay.

Detailed Experimental Protocols

Root Elongation Assay

This protocol is adapted for comparing the effects of this compound and IAA on Arabidopsis thaliana root growth.

  • Seed Preparation: Surface sterilize A. thaliana seeds (e.g., Col-0 ecotype) using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.

  • Stratification: Resuspend seeds in sterile 0.1% agar (B569324) and store at 4°C for 2-3 days to synchronize germination.

  • Germination: Plate seeds on Murashige and Skoog (MS) medium (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7) and place vertically in a growth chamber (22°C, 16h light/8h dark cycle).

  • Treatment: After 4-5 days, transfer seedlings with similar primary root lengths to fresh MS plates containing a concentration gradient of IAA (e.g., 0, 10⁻¹⁰, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M) or this compound at the same concentrations.

  • Incubation and Measurement: Place the plates vertically back into the growth chamber. Mark the position of the root tip at the time of transfer. Measure the new root growth from this mark daily for 3-5 days using a ruler or image analysis software from scanned images of the plates.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the control for each concentration. Plot the data to generate dose-response curves and calculate the half-maximal effective concentration (EC50) for each compound.

Auxin-Induced Gene Expression Analysis (using DR5::GUS Reporter Line)

This protocol allows for the visualization and quantification of auxin response.

  • Plant Material: Use a transgenic A. thaliana line containing the DR5::GUS reporter construct, which has a synthetic auxin-responsive promoter fused to the β-glucuronidase (GUS) gene[9][10].

  • Seedling Growth: Grow seedlings as described in the root elongation assay (steps 1-3).

  • Auxin Treatment: After 5-7 days, transfer seedlings into liquid MS medium containing various concentrations of IAA or this compound. Include a no-auxin control. Incubate for a defined period (e.g., 2-6 hours).

  • Histochemical GUS Staining: Submerge whole seedlings in GUS staining solution (e.g., 100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/mL X-Gluc). Apply a vacuum for 10-15 minutes and incubate at 37°C overnight.

  • Destaining and Visualization: Clear the chlorophyll (B73375) from the tissues by incubating in 70% ethanol. Visualize the blue staining pattern, indicative of GUS expression and thus auxin response, using a dissecting microscope.

  • Quantitative Analysis (Optional): For a quantitative comparison, use a fluorometric assay with 4-methylumbelliferyl glucuronide (MUG) as a substrate. Homogenize treated seedlings, extract total protein, and measure the fluorescence of the cleaved 4-methylumbelliferone (B1674119) (4-MU) to quantify GUS activity.

Conclusion

This compound and Indole-3-acetic acid, while both classified as auxins, exhibit distinct quantitative differences in their biological activity. Experimental evidence indicates that IAA, the natural auxin, generally shows a higher binding affinity to the TIR1/AFB receptor family compared to the synthetic this compound (MCPA)[1]. This difference in receptor interaction likely contributes to their varied physiological potencies, with IAA often being more effective at promoting growth at optimal concentrations in bioassays like coleoptile elongation[4].

The higher stability and persistence of this compound within the plant, however, allows it to override the plant's natural hormonal balance, leading to the uncontrolled growth that is characteristic of its herbicidal action[7]. For researchers, understanding these differences is critical. While this compound can be a useful tool to study the effects of sustained, high-level auxin responses, IAA remains the gold standard for investigating the nuanced roles of endogenous auxin in regulating normal plant growth and development. The choice between these two compounds should be guided by the specific research question, considering the desired duration and intensity of the auxin response.

References

Validating the Purity of Synthesized (4-Methylphenoxy)acetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of synthesized (4-Methylphenoxy)acetic acid. The information presented herein is supported by experimental data and detailed methodologies to assist in selecting the most appropriate analytical approach for quality control and research purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture.[1] For the analysis of this compound, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: A Typical Reversed-Phase HPLC Method

This protocol describes a general method for the purity assessment of this compound and the simultaneous determination of potential process-related impurities, such as 4-cresol and chloroacetic acid.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • 4-cresol reference standard

  • Chloroacetic acid reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid). The exact ratio may need to be optimized, but a starting point could be 50:50 (v/v).

  • Elution: Isocratic or gradient elution can be used. A gradient elution may be necessary to achieve optimal separation of the main compound from its impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 222 nm, which is the UV absorbance maximum for this compound.[2]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound, 4-cresol, and chloroacetic acid reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the synthesized this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • The concentration of specific impurities can be quantified using the calibration curves generated from the standard solutions.

Comparison of Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity assessment of organic acids. The choice of method depends on factors such as the nature of the impurities, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical LOD/LOQ
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, good sensitivity, widely available, suitable for non-volatile and thermally labile compounds.May require derivatization for compounds with weak chromophores, can be time-consuming.Analyte dependent, typically in the ng/mL to µg/mL range.[3]
Gas Chromatography (GC-FID) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for separating volatile impurities and residual solvents with high sensitivity.Requires derivatization for non-volatile compounds like carboxylic acids, high temperatures can degrade thermally labile compounds.[1]pg to ng range for volatile compounds.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, short analysis time, low sample and reagent consumption, suitable for charged molecules.[4][5]Lower concentration sensitivity compared to HPLC and GC, reproducibility can be challenging.µg/mL to mg/mL range.[5]
Titration Quantitative chemical analysis to determine the concentration of an analyte by reacting it with a solution of known concentration.Simple, inexpensive, and can be very precise for assay determination.Not suitable for impurity profiling, lacks specificity, less sensitive than chromatographic methods.Dependent on the concentration of the titrant and analyte.

Visualizing the Workflow and Logic

To better understand the processes involved in purity validation, the following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC analysis and a decision-making process for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound weigh Accurately weigh sample and standards start->weigh dissolve Dissolve in mobile phase weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection at 222 nm separate->detect chromatogram Obtain chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate purity (%) and impurity concentration integrate->calculate report Generate report calculate->report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection node_result node_result start Purity validation of this compound needed? volatile Are impurities volatile? start->volatile Yes volatile->node_result Yes GC-FID charged Are impurities charged? volatile->charged No charged->node_result Yes Capillary Electrophoresis charged->node_result No HPLC-UV

Caption: Decision tree for analytical method selection.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring its quality and suitability for its intended application. While HPLC with UV detection stands out as a versatile and robust method for both purity assessment and impurity profiling, alternative techniques such as GC and CE offer specific advantages for certain types of impurities. A thorough understanding of the potential impurity profile of the synthesized compound and the specific requirements of the analysis will guide the selection of the most appropriate and effective analytical methodology.

References

A Comparative Guide to the Biological Effects of Phenoxyacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities.[1] The therapeutic potential of these analogs is largely dictated by the nature and position of substituents on the phenyl ring, leading to diverse applications ranging from pharmaceuticals to herbicides.[1] This guide provides an objective comparison of the biological performance of various phenoxyacetic acid analogs, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Comparative Biological Activities

The biological effects of phenoxyacetic acid derivatives are extensive, encompassing antimicrobial, anti-inflammatory, anticancer, herbicidal, and anticonvulsant properties.[1] The following sections summarize the quantitative data from various bioassays to facilitate a direct comparison of these activities.

Antimicrobial Activity

Several phenoxyacetic acid derivatives have demonstrated significant antimicrobial properties. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound NameTarget OrganismMIC (µg/mL)Reference
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidMycobacterium smegmatis9.66 ± 0.57Subahlaxmi et al.[2]
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidMycobacterium tuberculosis0.06Ashref et al.[2]
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate (B1210297)C. utilis8Pucheta et al.[2]
4-(2-methyl-phenylazo)-phenoxyacetic acid (Zone of inhibition in mm)S. pyogenes20 mmMonta et al.[2]
Ethyl 2-[4-{bis (1H-indol-3-yl) methyl}-2- methoxyphenoxy] acetate (Zone of inhibition in mm)Staphylococcus aureus20 mm-
(E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid (Zone of inhibition in mm)E. coli22 mmVeenubala et al.[2]
2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acidS. aureusGood activityMcunaus et al.[2]
N'-(2-(4-chlorophenoxy)acetyl)-2,3,4,5-tetrafluorobenzohydrazidePathogenic microbesGood inhibitionBar et al.[2]
Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory pathway.[1]

Compound NameBioassayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5fCOX-2 Inhibition0.06--[3][4]
Compound 7bCOX-2 Inhibition0.09--[3]
Compound 5dCOX-2 Inhibition-111.53-[4]
Compound 5cCOX-2 Inhibition-133.34-[4]
CelecoxibCOX-2 Inhibition0.05298.6-[4]
Mefenamic acidCOX-2 Inhibition1.98--[4]
Anticancer Activity

A key mechanism for the anticancer effects of phenoxyacetic acid derivatives is the induction of apoptosis (programmed cell death).[1] Some derivatives can also cause cell cycle arrest.[1]

Compound NameCell LineBioassayIC50 (µM)Reference
Compound IHepG2MTT Assay1.43-[5]
Compound IIHepG2MTT Assay6.52-[5]
5-Fluorouracil (5-FU)HepG2MTT Assay5.32-[5]
Pyridazine hydrazide appended phenoxy acetic acidHepG2MTT Assay6.9 ± 0.7-[5]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid-Antiproliferative4.8 ± 0.35-[2]
4-Cl-phenoxyacetic acidBreast cancerCytotoxicity0.194 ± 0.09 µg/mlTerenteva et al.[2]
1.64+0.41µMHeLaAntiproliferative--[2]
Other Biological Activities
ActivityCompound NameBioassay/TargetIC50/EC50/Other ValueReference
Antioxidant 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acidDPPH, NO, H2O2 radical scavengingIC50 = 18.94 + 0.24 µg/mlParsant et al.[2]
Antidiabetic Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-oneα-glucosidase inhibitionIC50 = 10.30 ± 0.25 µg/mL-[2]
Antidiabetic (Z)-2-(4-(((2-amino-5-chlorophenyl) amino) methyl) phenoxyacetic acidGlucose uptakeCTC50 = 15.87 µg/mlMandal et al.[2]
Angiogenesis 2-(4-(3-isopropyl-4-propylbenzyl)-3, 5-dimethylphenoxy) acetic acidAngiogenesis stimulationMean 86% stimulation-[2]
FFA1 Agonist Phenoxyacetic acid derivative (18b)Free Fatty Acid Receptor 1 (FFA1)EC50 = 62.3 nM-[6]
Radiosensitizer Compound 19cHemoglobin allosteric modulator (oxygen release)∆P50 = 45.50 mmHg-[7]
Radiosensitizer Compound 19tHemoglobin allosteric modulator (oxygen release)∆P50 = 44.38 mmHg-[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][8]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium.[8]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the phenoxyacetic acid analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.[8]

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[8]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of COX-1 and COX-2 enzymes.[8]

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.[8]

  • Assay Principle: The assay measures the initial rate of prostaglandin (B15479496) E2 (PGE2) production from arachidonic acid.[8]

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: Arachidonic acid is added to start the enzymatic reaction.[8]

  • Reaction Termination and Measurement: The reaction is stopped, and the amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.[8]

  • Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay evaluates the inhibitory effect of compounds on MAO-A and MAO-B enzymes.

  • Enzyme Source: Commercially available MAO-A and MAO-B enzymes or cell lysates can be used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.[8]

  • Substrate Addition: A specific substrate for MAO-A or MAO-B is added to initiate the reaction.[8]

  • Detection: The formation of the product is measured over time using a suitable detection method, such as spectrophotometry or fluorometry.[8]

  • Data Analysis: IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[8]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 COX-2 Signaling Pathway in Inflammation Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Phenoxyacetic_Acid_Analogs Phenoxyacetic Acid Analogs (COX-2 Inhibitors) Phenoxyacetic_Acid_Analogs->COX2 Inhibits

Caption: Simplified signaling pathway of COX-2 in inflammation and its inhibition.

G cluster_1 General Workflow for In Vitro Bioassay Screening Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Treatment with Phenoxyacetic Acid Analogs Cell_Culture->Compound_Treatment Incubation Incubation (Defined Period) Compound_Treatment->Incubation Assay_Execution Assay Execution (e.g., MTT, Enzyme Assay) Incubation->Assay_Execution Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro bioassay screening of phenoxyacetic acid analogs.

References

Comparative Analysis of (4-Methylphenoxy)acetic Acid Cross-Reactivity with Auxin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic auxin (4-Methylphenoxy)acetic acid (MCPA) with auxin receptors. It summarizes the available binding data, details relevant experimental protocols for characterization, and visualizes the key molecular pathways and workflows.

This compound, a member of the phenoxy-carboxylate class of synthetic auxins, is widely utilized as a selective herbicide. Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and lethality in susceptible broad-leaf plants. This activity is mediated through its interaction with the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. Understanding the specific binding affinities and functional consequences of MCPA interaction with different members of the TIR1/AFB family is crucial for elucidating its selectivity and potential for cross-reactivity.

Quantitative Data Summary

CompoundReceptorBinding Affinity (Kd)Relative Binding
Indole-3-acetic acid (IAA) AtTIR1~17.81 - 111 nM[1]High
AtAFB2--
AtAFB5-High
This compound (MCPA) AtTIR1Not ReportedLower than IAA[2]
AtAFB2Not ReportedLower than IAA[2]
AtAFB5Not ReportedLower than IAA[2]
2,4-Dichlorophenoxyacetic acid (2,4-D) AtTIR1Kd between 248 nM and 1 µM[1]Lower than IAA[2]
AtAFB2-Lower than IAA[2]
AtAFB5-Lower than IAA[2]
Picloram AtTIR1-Low
AtAFB5-High, preferred receptor[3][4]

Note: The binding of auxins to the TIR1/AFB receptors is a co-receptor system, and the affinity is influenced by the specific Aux/IAA protein present. The Kd values for IAA with TIR1 vary depending on the specific Aux/IAA protein used in the assay. Data for MCPA is primarily qualitative, indicating a lower affinity compared to IAA.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with the TIR1/AFB family of auxin receptors, the following experimental protocols are recommended.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the determination of binding kinetics and affinity of MCPA to purified TIR1/AFB receptors.

a. Materials and Reagents:

  • Purified recombinant TIR1/AFB proteins (e.g., AtTIR1, AtAFB1-5) co-expressed with ASK1.

  • Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7).

  • Streptavidin-coated SPR sensor chips.

  • SPR running buffer (e.g., HBS-EP+).

  • This compound (MCPA) stock solution in DMSO.

  • Indole-3-acetic acid (IAA) as a positive control.

  • SPR instrument (e.g., Biacore).

b. Procedure:

  • Immobilization of Aux/IAA Peptide: The streptavidin-coated sensor chip is docked in the SPR instrument. The biotinylated Aux/IAA degron peptide is immobilized on the sensor surface.

  • Preparation of Analytes: A dilution series of MCPA and IAA is prepared in the running buffer. The final DMSO concentration should be kept constant across all samples and should be low to avoid solvent effects.

  • Binding Assay:

    • A solution containing a constant concentration of the purified TIR1/AFB-ASK1 complex is prepared.

    • This solution is then mixed with the different concentrations of MCPA or IAA.

    • The mixtures are injected over the sensor surface, and the association and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Auxin-Responsive Gene Expression Analysis by RT-qPCR

This protocol measures the functional consequence of MCPA-receptor interaction by quantifying the expression of early auxin-responsive genes.

a. Materials and Reagents:

  • Arabidopsis thaliana seedlings (e.g., Col-0).

  • Liquid 1/2 MS medium.

  • This compound (MCPA) stock solution in DMSO.

  • Indole-3-acetic acid (IAA) as a positive control.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for early auxin-responsive genes (e.g., IAA1, IAA5, GH3.3) and a reference gene (e.g., ACTIN2).

b. Procedure:

  • Plant Treatment: Arabidopsis seedlings are grown in liquid 1/2 MS medium. A dose-response series of MCPA and IAA is added to the medium. Seedlings are harvested at various time points (e.g., 0, 30, 60, 120 minutes) after treatment.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested seedlings, and its quality and quantity are assessed. First-strand cDNA is synthesized from the total RNA.

  • RT-qPCR: The relative expression levels of the target auxin-responsive genes are quantified using RT-qPCR.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with the reference gene for normalization. The results are used to generate dose-response curves and calculate the EC50 value for each compound.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin This compound (MCPA) / IAA TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction SCF->Aux_IAA Ubiquitinates ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Auxin_in This compound (MCPA) / IAA Auxin_in->Auxin Enters Nucleus

Caption: Canonical auxin signaling pathway initiated by natural (IAA) or synthetic auxins like MCPA.

Experimental Workflow for Cross-Reactivity Analysis

ExperimentalWorkflow cluster_binding Binding Affinity Analysis (SPR) cluster_functional Functional Analysis (RT-qPCR) cluster_comparison Comparative Analysis Purify_Receptors Purify TIR1/AFB Receptor Proteins Immobilize_Peptide Immobilize Aux/IAA Degron Peptide on Chip Purify_Receptors->Immobilize_Peptide Prepare_Analytes Prepare Dilution Series of MCPA and IAA Immobilize_Peptide->Prepare_Analytes Run_SPR Perform SPR Assay Prepare_Analytes->Run_SPR Analyze_Binding Calculate Kd Values Run_SPR->Analyze_Binding Compare_Data Compare Kd and EC50 Values of MCPA and IAA Analyze_Binding->Compare_Data Treat_Seedlings Treat Arabidopsis Seedlings with MCPA and IAA Extract_RNA Extract Total RNA Treat_Seedlings->Extract_RNA Synthesize_cDNA Synthesize cDNA Extract_RNA->Synthesize_cDNA Run_qPCR Perform RT-qPCR for Auxin-Responsive Genes Synthesize_cDNA->Run_qPCR Analyze_Expression Calculate EC50 Values Run_qPCR->Analyze_Expression Analyze_Expression->Compare_Data

Caption: Workflow for analyzing MCPA's cross-reactivity with auxin receptors.

References

Validating the Synthesis of (4-Methylphenoxy)acetic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the meticulous validation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of spectroscopic data for synthesized (4-Methylphenoxy)acetic acid, offering a clear benchmark against which to measure experimental results. Detailed experimental protocols and a logical workflow for synthesis and validation are also presented.

Spectroscopic Data Comparison

The successful synthesis of this compound from p-cresol (B1678582) and chloroacetic acid can be unequivocally confirmed through the analysis of its unique spectroscopic fingerprint. The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR data for the final product and its starting materials. This allows for a direct comparison to confirm the disappearance of starting material signals and the appearance of new signals corresponding to the product.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound Aromatic Protons -CH₃ Protons -OCH₂- Protons -COOH Proton -CH₂- (Chloroacetic Acid)
This compound ~6.8-7.1 (m)~2.3 (s)~4.6 (s)~10.5 (br s)-
p-Cresol ~6.7-7.0 (m)~2.2-2.3 (s)---
Chloroacetic acid ---~11.5 (br s)~4.2 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound Aromatic C-O Aromatic C-CH₃ Aromatic C-H Aromatic C (quaternary) -CH₃ -OCH₂- C=O -CH₂Cl
This compound ~155.9~130.5~114.8, ~129.9~130.8~20.4~65.2~172.5-
p-Cresol ~151.7~130.2~115.1, ~130.0~129.8~20.4---
Chloroacetic acid ------~171.0~40.9

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

Compound O-H Stretch (Carboxylic Acid) C=O Stretch (Carboxylic Acid) C-O Stretch (Ether) O-H Stretch (Phenol) C-Cl Stretch
This compound 2500-3300 (broad)~1700 (strong)~1240 (strong)--
p-Cresol 3200-3600 (broad)--3200-3600 (broad)-
Chloroacetic acid 2500-3300 (broad)~1720 (strong)--~780

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis[1][2]

This procedure details the synthesis of this compound from p-cresol and chloroacetic acid.

Materials:

  • p-Cresol (4-methylphenol)

  • Chloroacetic acid

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 4 g of potassium hydroxide in 8 mL of deionized water.

  • To this solution, add 2 g of p-cresol and swirl until a homogenous solution is formed.

  • Add a few boiling chips and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle boil.

  • Slowly add a solution of 3 g of chloroacetic acid in 6 mL of water dropwise through the condenser over a period of 10 minutes.

  • Continue refluxing the mixture for an additional 10 minutes after the addition is complete.

  • While still hot, transfer the reaction mixture to a beaker and allow it to cool to room temperature.

  • Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus (B1172312) paper.

  • Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a minimal amount of hot water.

  • Allow the purified crystals to dry completely before characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • The synthesized this compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • FT-IR spectra are to be recorded on a standard FT-IR spectrometer.

  • A small amount of the dry, solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in the synthesis and validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Stage cluster_validation Validation Stage Start Starting Materials (p-Cresol, Chloroacetic Acid, KOH) Reaction Williamson Ether Synthesis (Reflux) Start->Reaction 1. Dissolution & Heating Workup Acidification & Precipitation Reaction->Workup 2. Cooling & HCl Addition Purification Recrystallization Workup->Purification 3. Isolation of Crude Product Product Pure this compound Purification->Product Analysis Spectroscopic Analysis Product->Analysis H_NMR ¹H NMR Analysis->H_NMR C_NMR ¹³C NMR Analysis->C_NMR FT_IR FT-IR Analysis->FT_IR Comparison Data Comparison with Standards H_NMR->Comparison C_NMR->Comparison FT_IR->Comparison Validation Structure Confirmed Comparison->Validation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Spectroscopic_Validation_Logic cluster_product Synthesized Product cluster_analysis Spectroscopic Techniques cluster_data Expected Data Points cluster_conclusion Conclusion Product This compound H_NMR ¹H NMR Spectroscopy Product->H_NMR C_NMR ¹³C NMR Spectroscopy Product->C_NMR FT_IR FT-IR Spectroscopy Product->FT_IR H_NMR_Data Appearance of -OCH₂- signal Disappearance of phenolic -OH H_NMR->H_NMR_Data C_NMR_Data Appearance of -OCH₂- and new C=O signals Shift of aromatic C-O C_NMR->C_NMR_Data FT_IR_Data Appearance of ether C-O stretch Disappearance of phenolic O-H band FT_IR->FT_IR_Data Conclusion Confirmation of Structure H_NMR_Data->Conclusion C_NMR_Data->Conclusion FT_IR_Data->Conclusion

Caption: Logical flow for the spectroscopic confirmation of the synthesized product's structure.

A Comparative Guide to the In-Vitro and In-Vivo Activity of (4-Methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported and potential in-vitro and in-vivo activities of (4-Methylphenoxy)acetic acid. Due to a notable scarcity of direct experimental data for this specific compound, this document leverages findings from structurally related phenoxyacetic acid derivatives and its theoretical mechanism of action to provide a predictive comparison. The information presented herein is intended to guide future research and highlight the potential therapeutic avenues for this compound.

Introduction to this compound

This compound, a phenoxyacetic acid derivative, is a small molecule with the chemical formula C₉H₁₀O₃.[1][2][3][4] Structurally, it features a methyl group at the para-position of the phenoxy ring.[5] This class of compounds has garnered interest for a variety of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[6][7] Notably, research suggests that this compound may function as an integrin antagonist, indicating its potential as a therapeutic agent in inflammatory conditions such as rheumatoid arthritis.[8]

In-Vitro Activity

Direct experimental data on the in-vitro activity of this compound is limited. However, based on its structural characteristics and the known activities of related phenoxyacetic acid derivatives, several potential in-vitro effects can be postulated.

Potential Anti-Inflammatory Activity

The primary hypothesized in-vitro activity of this compound is its anti-inflammatory effect, likely mediated through the antagonism of integrins.[8] Integrins are cell adhesion receptors that play a crucial role in leukocyte trafficking and inflammation.[9] By blocking integrin function, this compound could potentially inhibit the adhesion and migration of inflammatory cells.

Other phenoxyacetic acid derivatives have demonstrated anti-inflammatory effects in vitro through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[10][11][12]

Table 1: Potential In-Vitro Anti-Inflammatory Activities of this compound and Related Compounds

Assay TypeTargetThis compound (Hypothesized IC₅₀)Related Phenoxyacetic Acid Derivatives (Reported IC₅₀)Reference Compound (Reported IC₅₀)
Integrin Binding Assayα₄β₁ Integrin1 - 10 µMData not available for direct analoguesNatalizumab (IC₅₀ in nM range)
COX-2 Inhibition AssayCOX-25 - 50 µM0.03 - 0.09 µMCelecoxib (IC₅₀ = 0.05 µM)[10]
Nitric Oxide (NO) InhibitioniNOS10 - 100 µMData available for various derivativesL-NAME (IC₅₀ in µM range)

Disclaimer: The IC₅₀ values for this compound are hypothetical and intended for illustrative purposes to guide future experimental design.

Experimental Protocols for In-Vitro Assays

This assay is designed to identify compounds that inhibit the binding of integrins to their ligands.

  • Plate Coating: 96-well plates are coated with an integrin ligand (e.g., VCAM-1 for α₄β₁ integrin) and incubated overnight.

  • Cell Seeding: Cells expressing the target integrin (e.g., Jurkat cells) are labeled with a fluorescent dye and seeded into the coated wells.

  • Compound Treatment: The cells are treated with varying concentrations of this compound or a reference antagonist.

  • Incubation and Washing: The plate is incubated to allow for cell adhesion, followed by a washing step to remove non-adherent cells.

  • Quantification: The remaining fluorescent cells are quantified using a plate reader. A decrease in fluorescence indicates inhibition of integrin-mediated adhesion.[9][13][14][15]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme Preparation: Recombinant human COX-2 enzyme is prepared.

  • Substrate and Compound Incubation: The enzyme is incubated with arachidonic acid (the substrate) and varying concentrations of this compound or a known COX-2 inhibitor.

  • Prostaglandin (B15479496) Measurement: The production of prostaglandin E₂ (PGE₂) is measured using an ELISA kit.

  • Data Analysis: The IC₅₀ value is calculated by determining the concentration of the compound that causes 50% inhibition of PGE₂ production.[10][11][12]

In_Vitro_Workflow cluster_screening Integrin Antagonist Screening cluster_cox COX-2 Inhibition Assay Plate_Coating Plate Coating (VCAM-1) Cell_Seeding Cell Seeding (Jurkat cells) Plate_Coating->Cell_Seeding Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Quantification Fluorescence Quantification Compound_Treatment->Quantification Enzyme_Prep Enzyme Prep (COX-2) Incubation Substrate & Compound Incubation Enzyme_Prep->Incubation PGE2_Measurement PGE2 Measurement (ELISA) Incubation->PGE2_Measurement IC50_Calc IC50 Calculation PGE2_Measurement->IC50_Calc

Caption: Workflow for in-vitro screening of this compound.

In-Vivo Activity

There is no direct published data on the in-vivo activity of this compound. The potential in-vivo effects are inferred from the hypothesized in-vitro activities and data from related compounds.

Potential Anti-Inflammatory and Analgesic Effects

Given its potential as an integrin antagonist and COX inhibitor, this compound may exhibit anti-inflammatory and analgesic properties in vivo. In animal models of inflammation, it could potentially reduce paw edema, decrease inflammatory cell infiltration, and alleviate pain.

Studies on other phenoxyacetic acid derivatives have shown significant in-vivo anti-inflammatory effects in models such as carrageenan-induced paw edema.[10][12][16]

Table 2: Potential In-Vivo Activities of this compound in Animal Models

Animal ModelParameter MeasuredThis compound (Hypothesized Effect)Related Phenoxyacetic Acid Derivatives (Reported Effect)Reference Compound (Reported Effect)
Carrageenan-Induced Paw Edema (Rat)Paw Volume Reduction20 - 50% inhibition at 10-50 mg/kg63.35% and 46.51% inhibition[12]Indomethacin (~50% inhibition at 10 mg/kg)
Collagen-Induced Arthritis (Mouse)Arthritis Score ReductionDose-dependent reductionData not available for direct analoguesMethotrexate (Significant reduction)
Acetic Acid-Induced Writhing (Mouse)Reduction in Writhing30 - 60% inhibition at 10-50 mg/kgData available for various derivativesAspirin (~50% inhibition at 100 mg/kg)

Disclaimer: The in-vivo effects and dosages for this compound are hypothetical and for illustrative purposes only.

Experimental Protocols for In-Vivo Studies

This is a widely used model for rheumatoid arthritis.[17][18][19][20]

  • Immunization: Mice are immunized with an emulsion of type II collagen and complete Freund's adjuvant.

  • Booster: A booster injection is given 21 days after the primary immunization.

  • Compound Administration: this compound or a control vehicle is administered daily starting from the onset of arthritis.

  • Clinical Assessment: The severity of arthritis is scored regularly based on paw swelling and joint inflammation.

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

This model is used to assess acute anti-inflammatory activity.[10][12][16]

  • Compound Administration: Rats are pre-treated with this compound, a reference drug, or vehicle.

  • Induction of Edema: A sub-plantar injection of carrageenan is administered into the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

In_Vivo_Workflow cluster_cia Collagen-Induced Arthritis (CIA) Model cluster_edema Carrageenan-Induced Paw Edema Model Immunization Immunization (Collagen) Booster Booster Injection Immunization->Booster Compound_Admin Compound Administration Booster->Compound_Admin Scoring Arthritis Scoring Compound_Admin->Scoring Histology Histopathology Scoring->Histology Pretreatment Compound Pre-treatment Induction Carrageenan Injection Pretreatment->Induction Measurement Paw Volume Measurement Induction->Measurement Inhibition_Calc Inhibition Calculation Measurement->Inhibition_Calc

Caption: Workflow for in-vivo evaluation of this compound.

Signaling Pathways

The primary signaling pathway potentially modulated by this compound, based on its hypothesized activity as an integrin antagonist, is the integrin-mediated signaling cascade. Integrin binding to the extracellular matrix (ECM) or counter-receptors on other cells initiates a cascade of intracellular signals that regulate cell adhesion, migration, proliferation, and survival. By blocking this initial binding step, this compound could disrupt these downstream pathways, thereby exerting its anti-inflammatory effects.

Signaling_Pathway cluster_pathway Integrin Signaling Pathway Ligand ECM Ligand / VCAM-1 Integrin Integrin (αβ) Ligand->Integrin FAK FAK Integrin->FAK MPAA This compound MPAA->Integrin Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK Cell_Response Cell Adhesion, Migration, Proliferation ERK->Cell_Response

Caption: Hypothesized mechanism of action via integrin signaling.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to other biologically active phenoxyacetic acid derivatives and its potential as an integrin antagonist suggest a promising profile for further investigation. The in-vitro and in-vivo experimental frameworks outlined in this guide provide a clear path for future research to elucidate its precise mechanisms of action and therapeutic potential. Future studies should focus on conducting the described in-vitro assays to confirm its activity on integrins and COX enzymes, followed by well-designed in-vivo studies in relevant disease models to evaluate its efficacy and safety. Such a systematic approach will be crucial in determining the viability of this compound as a novel therapeutic agent.

References

A Comparative Analysis of (4-Methylphenoxy)acetic acid (MCPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two widely used phenoxy herbicides, (4-Methylphenoxy)acetic acid (MCPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). Both compounds are synthetic auxins that effectively control broadleaf weeds in various agricultural and non-agricultural settings. This document delves into their physicochemical properties, mechanism of action, herbicidal efficacy, toxicity, and environmental fate, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physicochemical properties of MCPA and 2,4-D is presented in the table below. These characteristics influence their environmental behavior, solubility, and formulation.

PropertyThis compound (MCPA)2,4-Dichlorophenoxyacetic acid (2,4-D)
Molecular Formula C₉H₁₀O₃[1]C₈H₆Cl₂O₃[2]
Molar Mass 166.17 g/mol [1]221.04 g/mol [2]
Appearance White to pale yellow crystalline powder[3]White to yellow powder[2][4]
Melting Point 140-142 °C[1][5]140.5 °C[2]
Boiling Point 297.2 °C (Predicted)[1]160 °C at 0.4 mmHg[2]
Water Solubility Low solubility[3]900 mg/L[2]
pKa -2.64 - 3.31[6]

Mechanism of Action: Synthetic Auxins

Both MCPA and 2,4-D are classified as synthetic auxins, belonging to the HRAC Group 4.[7][8] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant.[9][10] This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell growth in susceptible broadleaf plants.[2][11][12]

The primary mode of action involves their binding to auxin receptors, such as the TIR1/AFB F-box proteins.[10] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to the continuous activation of auxin-responsive genes.[10] The subsequent overproduction of ethylene (B1197577) and abscisic acid (ABA) contributes to the herbicidal effects, which include epinasty (twisting of stems and petioles), growth inhibition, senescence, and ultimately, plant death.[9][10][13]

Synthetic Auxin Signaling Pathway Simplified Signaling Pathway of Synthetic Auxins cluster_perception Cellular Perception cluster_signal_transduction Signal Transduction cluster_response Physiological Response Synthetic_Auxin Synthetic Auxin (MCPA or 2,4-D) TIR1_AFB TIR1/AFB Receptors Synthetic_Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Gene_Expression Upregulated Gene Expression ARF->Gene_Expression Activates Ethylene_ABA Increased Ethylene & ABA Production Gene_Expression->Ethylene_ABA Uncontrolled_Growth Uncontrolled Cell Growth & Plant Death Ethylene_ABA->Uncontrolled_Growth

Simplified Synthetic Auxin Signaling Pathway

Herbicidal Efficacy and Selectivity

Both MCPA and 2,4-D are highly effective in controlling a wide range of annual and perennial broadleaf weeds in cereal crops, pastures, and turf.[7][14] Their selectivity arises from the inability of monocotyledonous plants (grasses) to translocate these herbicides to their sites of action as effectively as dicotyledonous plants.

While both are similar in their spectrum of control, some differences exist. For instance, MCPA is often considered less damaging to clover than 2,4-D.[15] Formulations combining both active ingredients are also available to broaden the spectrum of weed control.[7][15]

Experimental Protocol: Evaluation of Herbicidal Efficacy

The following protocol outlines a general methodology for assessing the herbicidal efficacy of MCPA and 2,4-D on target weed species in a controlled environment.

Objective: To determine the dose-response relationship and compare the efficacy of MCPA and 2,4-D on a selected broadleaf weed species.

Materials:

  • Seeds of a target weed species (e.g., Sinapis alba or Lepidium sativum)[16]

  • Potting soil mix

  • Pots or trays

  • Technical grade MCPA and 2,4-D

  • Appropriate solvents and surfactants for formulation

  • Spray chamber or calibrated sprayer

  • Growth chamber or greenhouse with controlled temperature, light, and humidity

  • Ruler and calipers

  • Balance

Procedure:

  • Plant Propagation: Sow weed seeds in pots filled with potting mix and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Herbicide Preparation: Prepare stock solutions of MCPA and 2,4-D and then a series of dilutions to create a range of application rates. Include a control group that receives only the carrier solution.

  • Herbicide Application: Uniformly apply the different herbicide concentrations to the plants using a calibrated sprayer. Ensure even coverage of the foliage.

  • Incubation: Place the treated plants in a growth chamber or greenhouse under controlled environmental conditions.

  • Data Collection: At specified time intervals (e.g., 7, 14, and 21 days after treatment), assess the plants for visual injury symptoms such as epinasty, chlorosis, and necrosis. Measure plant height and shoot fresh/dry weight.

  • Data Analysis: Calculate the percent growth inhibition for each treatment compared to the control. Determine the effective dose that causes 50% inhibition (ED₅₀) for both herbicides using probit or log-logistic analysis.

Herbicidal_Efficacy_Workflow Experimental Workflow for Herbicidal Efficacy Start Start Plant_Growth 1. Plant Propagation (Target Weed Species) Start->Plant_Growth Herbicide_Prep 2. Herbicide Preparation (MCPA & 2,4-D Dilutions) Plant_Growth->Herbicide_Prep Application 3. Herbicide Application (Controlled Spraying) Herbicide_Prep->Application Incubation 4. Incubation (Controlled Environment) Application->Incubation Data_Collection 5. Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Data_Analysis 6. Data Analysis (ED50 Calculation) Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for Evaluating Herbicidal Efficacy

Toxicity Profile

The toxicity of MCPA and 2,4-D has been evaluated in various organisms. Both compounds are generally considered to have moderate acute toxicity to mammals. For example, the oral LD₅₀ for 2,4-D in rats is reported as 699 mg/kg.[2] Studies have shown that both herbicides can exhibit toxicity to aquatic organisms and soil microorganisms.[16][17][18] It is important to note that the toxicity can vary depending on the specific formulation (e.g., salts, esters).[2][12]

Environmental Fate

The environmental persistence of MCPA and 2,4-D is relatively low due to microbial degradation in soil.[2][19][20] The half-life of 2,4-D in aerobic mineral soils is approximately 6.2 days.[2] Degradation is influenced by factors such as soil type, temperature, moisture, and microbial activity.[19][21] Both herbicides are relatively mobile in soil and have the potential to leach into groundwater, although their rapid degradation mitigates this risk to some extent.[2][22][23]

Chemical Structures

The chemical structures of this compound and 2,4-Dichlorophenoxyacetic acid are depicted below. The key difference lies in the substitution on the phenyl ring: MCPA has a methyl group and a chlorine atom, while 2,4-D has two chlorine atoms.

Chemical_Structures Chemical Structures of MCPA and 2,4-D cluster_MCPA This compound (MCPA) cluster_24D 2,4-Dichlorophenoxyacetic acid (2,4-D) mcpa d24

Chemical Structures of MCPA and 2,4-D

Conclusion

This compound and 2,4-Dichlorophenoxyacetic acid are structurally similar and share a common mechanism of action as synthetic auxin herbicides. Both are effective tools for the selective control of broadleaf weeds. The choice between them may depend on the specific weed spectrum, crop tolerance, and environmental considerations. For researchers and professionals in drug development, understanding the mode of action and the subtle differences in their physicochemical properties and biological activity can inform the design of novel herbicides and other bioactive molecules.

References

Navigating Molecular Weight Confirmation: A Comparative Guide for (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Accurate determination of molecular weight is a critical checkpoint in chemical synthesis and drug development. For a compound such as (4-Methylphenoxy)acetic acid, a versatile building block in pharmaceuticals and herbicides, precise molecular weight confirmation is paramount for identity, purity, and quality control. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for this purpose, tailored for researchers, scientists, and drug development professionals.

The theoretical molecular weight of this compound, with a chemical formula of C₉H₁₀O₃, is 166.17 g/mol . While mass spectrometry stands as a primary and highly accurate method for confirming this value, other techniques such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and elemental analysis offer orthogonal approaches that can provide complementary information.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for molecular weight confirmation often depends on a variety of factors including the required accuracy, sample purity, available instrumentation, and the specific information sought. Below is a comparative summary of mass spectrometry, qNMR, and elemental analysis for the characterization of this compound.

ParameterMass Spectrometry (ESI-TOF)Quantitative NMR (qNMR)Elemental Analysis
Principle Measures the mass-to-charge ratio of ionized molecules.The integral of an NMR signal is directly proportional to the number of nuclei.Decomposes the compound to determine the percentage of constituent elements.
Typical Accuracy High (within 0.001 Da)High (can be used for purity assessment)Good (typically within ±0.4% of theoretical values)
Information Provided Exact molecular weight, isotopic distribution, fragmentation pattern.Structural information, purity, and concentration. Can infer molecular weight.Elemental composition, which can confirm the empirical and molecular formula.
Sample Requirements Small sample size (µg to ng), requires soluble and ionizable sample.Larger sample size (mg), requires a soluble sample and a certified internal standard.Larger sample size (mg), destructive technique.
Strengths Unparalleled accuracy for molecular weight determination.Provides structural and quantitative purity data simultaneously.Can detect inorganic impurities that mass spectrometry may not.
Limitations May not be suitable for non-ionizable or thermally labile compounds. Can be suppressed by impurities.Indirectly confirms molecular weight through structural elucidation. Requires a known standard for quantification.Does not directly measure molecular weight; infers it from elemental composition.

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable and reproducible results. Below is a standard operating procedure for confirming the molecular weight of this compound using Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry.

Experimental Protocol: Molecular Weight Confirmation of this compound via ESI-TOF Mass Spectrometry
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.

    • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • ESI Source Parameters:

      • Capillary Voltage: 3.0-4.0 kV

      • Nebulizing Gas (Nitrogen) Pressure: 30-40 psi

      • Drying Gas (Nitrogen) Flow Rate: 5-10 L/min

      • Drying Gas Temperature: 300-350 °C

    • TOF Analyzer Parameters:

      • Mass Range: m/z 50-500

      • Acquisition Rate: 1 spectrum/second

  • Data Acquisition and Analysis:

    • Acquire data for a stable period to obtain a representative mass spectrum.

    • Process the raw data to obtain a centroided mass spectrum.

    • Identify the peak corresponding to the deprotonated molecule [M-H]⁻. For this compound, this would be expected at an m/z of approximately 165.0554.

    • Compare the experimentally determined exact mass to the theoretical exact mass of the [M-H]⁻ ion (C₉H₉O₃⁻).

Logical Workflow for Technique Selection

The selection of an appropriate analytical technique is a critical decision in the workflow of compound characterization. The following diagram illustrates a logical approach to choosing between mass spectrometry, qNMR, and elemental analysis for molecular weight confirmation.

Safety Operating Guide

Proper Disposal of (4-Methylphenoxy)acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methylphenoxy)acetic acid , a compound utilized in various research and development applications, is classified as a hazardous substance requiring meticulous disposal procedures to ensure personnel safety and environmental protection. Adherence to these guidelines is crucial to mitigate risks associated with its handling and disposal. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, in line with established safety protocols.

Key Physical and Chemical Properties

A comprehensive understanding of the substance's properties is the first step toward safe handling and disposal.

PropertyValue
Appearance White solid
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Melting Point 140 - 142 °C (284 - 287.6 °F)[1][2]
Decomposition Temperature > 200°C[1]
Solubility No data available
Vapor Pressure No information available[1]
Hazard Profile and Safety Precautions

This compound is considered a hazardous chemical.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times when handling this chemical.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection and Storage:

  • All waste containing this compound, including contaminated consumables and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

2. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure proper ventilation.[4]

  • For minor spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[5]

  • Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[6]

  • For major spills, contact your institution's environmental health and safety (EHS) department immediately.[3]

3. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[1][4]

  • Consult your local or regional waste management authority to identify an approved waste disposal plant.[1][3]

  • Potential disposal methods include incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical waste.[3]

  • It is imperative to follow all local, state, and federal regulations regarding hazardous waste disposal.

A visual representation of the disposal workflow is provided below to ensure clarity and adherence to the correct procedures.

cluster_0 Initial Handling & Collection cluster_1 Spill & Emergency Response cluster_2 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Designated Container B->C H Store Waste Securely C->H Routine Disposal D Minor Spill F Absorb with Inert Material D->F E Major Spill G Contact EHS E->G F->H Post-Spill Collection I Arrange for Licensed Waste Disposal H->I J Transport to Approved Disposal Facility I->J K Incineration or Landfill J->K

Figure 1. Workflow for the proper disposal of this compound.

By strictly following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing potential hazards and contributing to a culture of safety in the laboratory.

References

Safeguarding Your Research: A Guide to Handling (4-Methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (4-Methylphenoxy)acetic acid.

This compound is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.

This substance is known to be an irritant to the eyes, respiratory system, and skin.[1][2] Direct contact can lead to skin and serious eye irritation.[2][3] Ingestion is harmful.[4] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE) Summary

A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommendationSpecifications
Hand Protection Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Select glove thickness and material based on the specific operational conditions and duration of handling.
Eye & Face Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[3]
Skin & Body Protection Laboratory coat, long-sleeved clothingWear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection Use in a well-ventilated area; respirator if neededA NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup.[5]

Detailed PPE and Handling Protocols

Hand Protection: Selecting the Right Gloves

Choosing the correct gloves is critical to prevent skin contact. While specific chemical resistance data for this compound is limited, information for acetic acid provides a strong guideline.

Recommended Glove Materials:

  • Nitrile: Offers good resistance to acids and is a common choice for laboratory settings.[1][6]

  • Neoprene: Provides good pliability and tear resistance, protecting against a range of organic acids.[1][4]

  • Butyl Rubber: Recommended for handling highly corrosive acids.[4]

Glove Usage Protocol:

  • Inspection: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Use proper glove removal techniques to avoid contaminating your skin.[7]

  • Disposal: Dispose of contaminated gloves as hazardous waste in accordance with laboratory and local regulations.[7] Do not reuse disposable gloves.

Eye and Face Protection

To prevent eye irritation or serious injury from splashes, appropriate eye and face protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields.

  • Increased Risk: Chemical splash goggles should be worn when there is a higher risk of splashing.

  • Large Quantities/Splash Hazard: A full-face shield, in addition to goggles, is recommended when handling larger volumes or when the potential for splashing is significant.

Skin and Body Protection
  • A standard laboratory coat should be worn and kept fastened to protect against incidental contact.

  • Long pants and closed-toe shoes are required to ensure no skin is exposed.

  • For tasks with a higher risk of significant exposure, chemically resistant aprons or suits may be necessary.

Respiratory Protection

This compound can cause respiratory irritation.[2]

  • Primary Control: Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[2][4]

  • Secondary Control: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Experimental Workflow and Safety Procedures

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C Proceed to Handling D Weigh/Measure Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste F->G H Dispose of Waste (Chemical & Contaminated PPE) G->H I Doff PPE H->I J Wash Hands I->J

Caption: A flowchart illustrating the key steps and safety precautions for handling this compound.

Disposal Plan

Proper disposal is a critical step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste.[4][5] Do not dispose of it down the drain. Collect it in a clearly labeled, sealed container.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, disposable lab coats, and absorbent materials from spill cleanups, must also be disposed of as hazardous waste.[7]

  • Waste Collection: Follow your institution's specific procedures for hazardous waste pickup. Ensure waste containers are properly labeled with the chemical name and associated hazards.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.